molecular formula C12H8FNO2 B1616620 4-Fluoro-4'-nitro-1,1'-biphenyl CAS No. 398-24-3

4-Fluoro-4'-nitro-1,1'-biphenyl

Cat. No.: B1616620
CAS No.: 398-24-3
M. Wt: 217.2 g/mol
InChI Key: GMPGAPATPBXNSX-UHFFFAOYSA-N
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Description

4-Fluoro-4'-nitro-1,1'-biphenyl (CAS 398-24-3) is a substituted biphenyl compound with the molecular formula C₁₂H₈FNO₂ . This chemical serves as a valuable building block and intermediate in synthetic organic chemistry, particularly for constructing complex molecules for research and development . Its structure, featuring a fluorine atom and a nitro group on opposite phenyl rings, makes it a versatile precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in the synthesis of biaryl derivatives . Biphenyl scaffolds are of significant interest in medicinal and materials chemistry. They are fundamental components in a wide range of compounds with demonstrated pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . Furthermore, biphenyl derivatives are key intermediates in the production of products for agriculture and materials science, such as fluorescent layers in organic light-emitting diodes (OLEDs) . As a specialized chemical, this product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPGAPATPBXNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192871
Record name 4-Fluoro-4'-nitro-1,1'-biphenyl
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

398-24-3
Record name 4-Fluoro-4′-nitro-1,1′-biphenyl
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Record name 4-fluoro-4'-nitro-1,1'-biphenyl
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Record name 4-FLUORO-4'-NITRO-1,1'-BIPHENYL
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Foundational & Exploratory

chemical structure of 4-fluoro-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-fluoro-4'-nitrobiphenyl.

Structural Architecture, Synthesis Protocols, and Reactivity Profile
Executive Summary

4-Fluoro-4'-nitrobiphenyl (CAS: 398-24-3) is a disubstituted biaryl compound serving as a critical intermediate in organic synthesis, particularly in the development of liquid crystals, conducting polymers, and pharmaceutical scaffolds.[1] Its structure features a push-pull electronic system—mediated by the electron-withdrawing nitro group and the electronegative fluorine atom—across a biphenyl bridge.[2] This guide analyzes its physiochemical properties, structural conformation, and the causality behind its primary synthetic routes.

Chemical Identity & Physical Properties
PropertyData
IUPAC Name 4-Fluoro-4'-nitro-1,1'-biphenyl
CAS Number 398-24-3
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Appearance Pale yellow crystalline solid
Melting Point 121–124 °C (Lit.)[2]
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water
Electronic Character

-deficient (Nitro ring) / Inductively deactivated (Fluoro ring)
Structural Analysis & Electronic Effects
3.1 Conformational Geometry (The Biphenyl Twist)

Unlike fused ring systems (e.g., naphthalene), the biphenyl core of 4-fluoro-4'-nitrobiphenyl is not planar in the solution phase. Steric repulsion between the four ortho-hydrogens (positions 2, 2', 6, 6') forces the two phenyl rings to twist relative to each other.

  • Solution Phase: The dihedral torsion angle is typically ~35–45° , minimizing steric clash while maintaining partial

    
    -orbital overlap.
    
  • Solid State: Crystal packing forces can flatten this angle to near (planar) or maintain a twist, depending on the lattice energy and intermolecular interactions (e.g.,

    
    -
    
    
    
    stacking).
3.2 Electronic "Push-Pull" System

The molecule exhibits a unique electronic distribution due to the opposing nature of the substituents on the 4 and 4' positions:

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[2] It depletes electron density from the 4'-ring, making it electrophilic.[2]

  • Fluorine Atom (-F): Exhibits a dual effect—strong inductive withdrawal (-I) but weak resonance donation (+M).[2]

  • Inter-ring Communication: While the biphenyl bridge attenuates conjugation compared to a single benzene ring, the nitro group at the 4' position can exert a long-range withdrawing effect, slightly activating the 4-position fluorine toward Nucleophilic Aromatic Substitution (S_NAr), although less effectively than if they were on the same ring.

3.3 Resonance Visualization

The following diagram illustrates the resonance contributions and the electronic flow across the biphenyl system.

Resonance F_atom Fluorine (4-pos) (-I / +M Effect) Ring_A Ring A (Electron Poor via F) F_atom->Ring_A Inductive Withdrawal Lone Pair Donation Bridge Biphenyl Bridge (Restricted Rotation) Ring_A->Bridge π-Conjugation (Angle dependent) Ring_B Ring B (Electron Deficient) Bridge->Ring_B Electronic Transmission Nitro Nitro Group (4'-pos) (Strong -M / -I) Ring_B->Nitro Electron Sink

Synthesis Protocols
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This is the industry-standard method due to its high regioselectivity, mild conditions, and tolerance of the nitro group.

  • Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[2][3]

  • Why this route? It avoids the formation of ortho isomers common in direct nitration.[2]

Protocol:

  • Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), 4-Fluorophenylboronic acid (1.1 eq).[2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.[2]

  • Base: K₂CO₃ or Na₂CO₃ (2.0 eq) in aqueous solution.

  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.[2]

  • Procedure:

    • Degas solvents with N₂ to prevent Pd oxidation.[2]

    • Combine reagents and catalyst in the reaction vessel.

    • Reflux at 80–100 °C for 4–12 hours.

    • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄.

    • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).[2]

SuzukiCycle Step1 Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Step2 Transmetallation (Ar-Pd-Br + Ar'-B(OH)2 -> Ar-Pd-Ar') Step1->Step2 + Base Step3 Reductive Elimination (Ar-Pd-Ar' -> Ar-Ar' + Pd(0)) Step2->Step3 + 4-Fluorophenylboronic acid Pd0 Pd(0) Catalyst Step3->Pd0 Regenerates Catalyst Product 4-Fluoro-4'-nitrobiphenyl Step3->Product Release Product Pd0->Step1 + 1-Bromo-4-nitrobenzene

Method B: Nitration of 4-Fluorobiphenyl (Classic)
  • Reagents: HNO₃ / H₂SO₄.[2]

  • Selectivity Issues: The fluorine atom is ortho/para directing but deactivating. The unsubstituted phenyl ring is more reactive (activated relative to the fluorinated ring). Electrophilic attack occurs primarily on the unsubstituted ring at the para position (4') due to steric hindrance at the ortho positions.

  • Drawback: Requires separation of the ortho-nitro isomer (4-fluoro-2'-nitrobiphenyl) from the desired para-nitro product.[2]

Reactivity & Applications
5.1 Reduction to Amines (Genotoxicity Models)

The nitro group is readily reduced to an amine using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

  • Product: 4-Amino-4'-fluorobiphenyl.[2]

  • Significance: Fluorinated biaryl amines are extensively studied in toxicology to understand metabolic activation (N-hydroxylation) and DNA adduct formation.[2] The fluorine atom blocks metabolic oxidation at the 4-position, altering the mutagenic profile compared to non-fluorinated analogs [1].

5.2 Liquid Crystal Mesogens

Biphenyls are core scaffolds for liquid crystals (LCs).[2]

  • Role: The rigid biphenyl core provides the necessary anisotropy (rod-like shape).[2]

  • Modification: The nitro group is often converted to a cyano group (-CN) or an alkoxy chain to tune the nematic phase transition temperatures.[2] The fluorine atom introduces a lateral dipole that influences the dielectric anisotropy (

    
    ) of the LC material [2].
    
5.3 Nucleophilic Aromatic Substitution (S_NAr)

While difficult, the fluorine atom can be displaced by strong nucleophiles (e.g., alkoxides, thiols) if the reaction conditions are harsh (high temperature, polar aprotic solvent like DMSO). The 4'-nitro group provides remote activation, stabilizing the Meisenheimer complex intermediate, though less effectively than an ortho nitro group.

Safety & Handling
  • Toxicity: Nitroaromatics are potential mutagens and carcinogens.[2] Handle with extreme care in a fume hood.

  • Skin Absorption: Many biphenyls are readily absorbed through the skin.[2] Double-gloving (Nitrile) is recommended.[2]

  • Thermal Stability: Stable at room temperature but may decompose violently if heated under confinement.[2]

References
  • Gray, G. W., & Hird, M. (1989). Liquid Crystals: Chemistry and Physics. Taylor & Francis.[2] (Contextual grounding on biphenyl mesogens).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (2025).[2][4] 4-Fluoro-4'-nitrobiphenyl Compound Summary. National Library of Medicine.[2][5] Retrieved from [Link]

Sources

4-Fluoro-4'-nitro-1,1'-biphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Characterization, and Application Vectors

Part 1: Executive Summary

In the landscape of biphenyl scaffolds, 4-Fluoro-4'-nitro-1,1'-biphenyl (CAS: 398-24-3) represents a "Janus" intermediate—a molecule with dual functionality that bridges the gap between electronic materials and bioactive pharmacophores.

The molecule features a classic push-pull electronic system: the nitro group (


) acts as a strong electron acceptor, while the fluoro group (

) serves as an inductive withdrawer yet resonant donor. This electronic asymmetry creates a significant dipole moment, making the compound invaluable in the design of liquid crystalline materials (enhancing dielectric anisotropy) and as a privileged scaffold in medicinal chemistry . The nitro moiety serves as a masked amine, allowing for late-stage diversification into sulfonamides or amides, while the fluorine atom modulates metabolic stability and lipophilicity (LogP).

This guide provides a validated protocol for its synthesis, a self-consistent characterization logic, and safety parameters for laboratory handling.

Part 2: Physicochemical Specifications[1][2]

The following data constitutes the core identity of the target molecule. These values should be used as the primary reference for incoming goods quality control (QC).

PropertySpecificationNotes
IUPAC Name 4-Fluoro-4'-nitro-1,1'-biphenylAlso: 1-Fluoro-4-(4-nitrophenyl)benzene
CAS Number 398-24-3 Primary identifier
Molecular Formula

Molecular Weight 217.20 g/mol Monoisotopic Mass: 217.054 g/mol
SMILES c1cc(ccc1-c2ccc(cc2)[O-])FUseful for cheminformatics
Appearance Pale yellow to off-white solidColor deepens with nitro-reduction impurities
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water

Part 3: Synthetic Architecture

While nucleophilic aromatic substitution is possible, the Suzuki-Miyaura cross-coupling remains the gold standard for regiocontrol and yield. The following protocol utilizes a palladium(0) cycle optimized for biphenyl formation.

Reaction Scheme


Validated Protocol (10 mmol Scale)

Reagents:

  • 1-Bromo-4-nitrobenzene (2.02 g, 10.0 mmol)

  • 4-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (230 mg, 0.2 mmol, 2 mol%)
    
  • Potassium Carbonate (

    
    ) (4.14 g, 30.0 mmol, 3.0 equiv)
    
  • Solvent System: Toluene (40 mL) / Ethanol (10 mL) / Deionized Water (10 mL)

Methodology:

  • Degassing (Critical): In a 250 mL round-bottom flask, combine the solvent system. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen (prevents Pd catalyst oxidation/homocoupling).

  • Charge: Add the aryl bromide, boronic acid, and base under a positive pressure of inert gas.

  • Catalyst Addition: Add

    
     last. The solution should turn a light yellow/orange.
    
  • Reflux: Equip with a reflux condenser and heat to mild reflux (

    
     external oil bath) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
    
    • Endpoint: Disappearance of the aryl bromide spot.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate phases. Extract aqueous layer with EtOAc (

    
    ).
    
  • Washing: Wash combined organics with Brine (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 100% Hexanes

    
     95:5 Hexanes:EtOAc).
    

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is often due to the oxidation of Pd(0) or failure in the transmetallation step.

SuzukiCycle PreCat Pre-Catalyst Pd(PPh3)4 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat - 2 PPh3 OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + R-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)3 / Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration of Pd(0) Product 4-Fluoro-4'-nitro-1,1'-biphenyl RedElim->Product R_Br 1-Bromo-4-nitrobenzene R_Br->OxAdd R_Boron 4-Fluorophenylboronic Acid + Base (OH-) R_Boron->TransMet

Caption: The Suzuki-Miyaura Catalytic Cycle. Key failure points involve oxygen poisoning at the Active Species stage or incomplete transmetallation due to insufficient base strength.

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following self-consistent spectral data.

Nuclear Magnetic Resonance (NMR)

The symmetry of the para-substituted rings simplifies the spectrum into two distinct AA'BB' systems.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Ring A (Nitro): The nitro group is strongly deshielding. Expect a doublet at

      
       ppm (2H, 
      
      
      
      Hz, ortho to
      
      
      ) and a doublet at
      
      
      ppm (2H,
      
      
      Hz, meta to
      
      
      ).
    • Ring B (Fluoro): The fluorine atom couples to protons. Expect a multiplet (dd-like) at

      
       ppm (2H, meta to F) and a triplet-like multiplet at 
      
      
      
      ppm (2H, ortho to F,
      
      
      Hz).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Look for the C-F carbon doublet at

      
       ppm with a large coupling constant (
      
      
      
      Hz).
Mass Spectrometry (MS)
  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Expected Ion: Molecular ion

    
     at 
    
    
    
    .
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway in nitro-aromatics.

Part 6: Application Vectors

Medicinal Chemistry: The "Masked" Aniline

Researchers utilize 4-Fluoro-4'-nitro-1,1'-biphenyl as a stable precursor. The nitro group is often reduced (using


 or 

) to yield 4'-fluoro-[1,1'-biphenyl]-4-amine . This amine is a "privileged structure" found in:
  • Kinase Inhibitors: The biphenyl core occupies hydrophobic pockets in ATP-binding sites.

  • NSAIDs: Analogs of Flurbiprofen where the core geometry dictates cyclooxygenase (COX) selectivity.

Materials Science: Liquid Crystals

The compound exhibits high dielectric anisotropy (


) due to the opposing dipoles of the nitro and fluoro groups.
  • Function: It serves as a mesogenic core component in liquid crystal mixtures, improving the threshold voltage and response time of displays.

  • Design Logic: The fluorine atom lowers the viscosity compared to cyano-derivatives, while the nitro group maintains the necessary polarity.

Part 7: Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Inhalation).

  • Nitro Aromatics: While this specific biphenyl is relatively stable, nitro compounds can be energetic. Avoid heating dry crude material above

    
    .
    
  • Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF). Do not incinerate in standard waste streams; use halogenated waste disposal.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during the weighing of the boronic acid and the work-up phase to avoid dust inhalation.

References

  • Sigma-Aldrich. 4-Fluoro-4'-nitro-1,1'-biphenyl Product Specification. Merck KGaA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96413, 4-Fluoro-4'-nitro-1,1'-biphenyl. PubChem.[2] Link

  • Cano, R., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017, 22(3), 363. Link

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 4-fluoro- (Data for structural analog comparison). NIST.[3] Link

  • BenchChem. Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives. BenchChem Application Notes. Link

Sources

4-Fluoro-4'-nitro-1,1'-biphenyl suppliers and price

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-4'-nitro-1,1'-biphenyl for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Fluoro-4'-nitro-1,1'-biphenyl (CAS No: 398-24-3), a key intermediate in medicinal chemistry and materials science. We will explore its synthesis, commercial availability, critical applications in drug discovery, and the analytical methodologies required for its characterization, providing researchers and drug development professionals with a comprehensive resource.

Introduction to a Versatile Building Block

4-Fluoro-4'-nitro-1,1'-biphenyl is an aromatic compound featuring a biphenyl scaffold substituted with a fluorine atom and a nitro group at the para positions of the respective phenyl rings.[1] Its molecular formula is C12H8FNO2, with a molecular weight of approximately 217.20 g/mol .[1]

The strategic placement of these functional groups makes it a highly valuable intermediate:

  • Fluorine Substitution : The presence of fluorine is a cornerstone of modern medicinal chemistry.[2] Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2][3] It can also increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]

  • Nitro Group : The nitro group is a versatile functional handle. It is strongly electron-withdrawing, influencing the electronics of the aromatic system. More importantly, it is readily reduced to an amine (NH2) group, a fundamental building block in the synthesis of a vast array of pharmaceuticals and functional materials.

This combination of a metabolically robust fluorine atom and a synthetically versatile nitro group positions 4-Fluoro-4'-nitro-1,1'-biphenyl as a precursor for complex molecules with desirable pharmacokinetic and pharmacodynamic properties.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While several methods exist for the formation of biaryl bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing 4-Fluoro-4'-nitro-1,1'-biphenyl in a laboratory setting.

Causality of Method Selection: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, high yields, and relatively mild reaction conditions. Unlike harsher, classical methods, it is compatible with both the electron-donating fluorine and the electron-withdrawing nitro group, minimizing the need for protecting group strategies and leading to a more efficient and cleaner synthesis.

G cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Fluorophenylboronic Acid F 4-Fluoro-4'-nitro-1,1'-biphenyl (Product) A->F Suzuki Coupling B 1-Bromo-4-nitrobenzene B->F C Pd(PPh3)4 (Palladium Catalyst) C->F D Na2CO3 or K2CO3 (Base) D->F E Toluene/Water (Solvent System) E->F

Caption: Suzuki-Miyaura synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.

  • Reactor Setup : To a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-nitrobenzene (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition : Add a 4:1 mixture of toluene and water as the solvent.

  • Inerting : Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq).

  • Reaction : Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield the pure 4-Fluoro-4'-nitro-1,1'-biphenyl.

Commercial Suppliers and Pricing Analysis

The availability and cost of starting materials are critical considerations for any research project. 4-Fluoro-4'-nitro-1,1'-biphenyl is available from several chemical suppliers, though it may be considered a fine chemical for research purposes rather than a bulk commodity.

SupplierCAS NumberPurityRepresentative QuantityPrice (USD)Notes
Angene 398-24-395%1 g€125.00 (~$135)[4]Available for online ordering.
BLDpharm 398-24-3N/AMultiple sizesPrice on requestOften has special offers for online orders.[5]
ChemScene 72093-49-3≥98%Multiple sizesPrice on requestNote: This is for the isomer 3-Fluoro-4'-nitro-1,1'-biphenyl.[6]
Sigma-Aldrich 398-24-3N/AN/AN/AProduct is listed as discontinued but was previously supplied to early discovery researchers "as-is" without analytical data.[7]

Note: Prices are subject to change and may not include shipping and handling fees. Researchers should always obtain a current quote directly from the supplier. The isomer from ChemScene is listed for comparative purposes.

Applications in Drug Discovery: A Gateway to Bioactive Amines

The primary utility of 4-Fluoro-4'-nitro-1,1'-biphenyl in drug discovery is its role as a precursor to 4'-Fluoro-[1,1'-biphenyl]-4-amine. The reduction of the nitro group to a primary amine unlocks a wealth of subsequent chemical transformations.

Causality of Transformation: The resulting primary amine is a common pharmacophore and a key nucleophile. It allows for the facile introduction of the biphenyl scaffold into larger molecules via amide bond formation, sulfonamide synthesis, reductive amination, and other fundamental reactions used to build libraries of potential drug candidates.

G A 4-Fluoro-4'-nitro-1,1'-biphenyl B Reduction (e.g., H2, Pd/C or SnCl2, HCl) A->B C 4'-Fluoro-[1,1'-biphenyl]-4-amine (Key Intermediate) B->C D Further Synthesis C->D E Amide Coupling (with R-COOH) D->E Path 1 F Sulfonamide Formation (with R-SO2Cl) D->F Path 2 G Drug Candidates / Bioactive Molecules E->G F->G G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Column B->C D Isocratic or Gradient Elution (e.g., Acetonitrile/Water) C->D E UV Detection (e.g., at 254 nm) D->E F Data Analysis (Peak Integration for Purity %) E->F

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Fluorinated Biphenyl Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-4'-nitro-1,1'-biphenyl as Intermediate for Liquid Crystals Content Type: Detailed Application Note and Protocol

Focus: 4-Fluoro-4'-nitro-1,1'-biphenyl as a Gateway to High-Birefringence Liquid Crystals

Abstract

This technical guide outlines the optimized synthesis and application of 4-Fluoro-4'-nitro-1,1'-biphenyl (CAS: 398-24-3), a critical intermediate in the production of advanced liquid crystalline (LC) materials. While the biphenyl core provides the rigid mesogenic unit necessary for nematic phase formation, the terminal fluorine atom imparts essential polarity and low viscosity, crucial for rapid switching times in TFT-LCD and microwave applications. The 4'-nitro functionality serves as a versatile "masked" handle, readily convertible into amines, isothiocyanates (NCS), or alkoxy tails. This protocol details the Suzuki-Miyaura cross-coupling synthesis of the intermediate and its downstream conversion into a 4-isothiocyanato-4'-fluorobiphenyl mesogen, a class of materials valued for high birefringence (


).
Introduction: The Strategic Value of Fluorinated Biphenyls

In the molecular engineering of liquid crystals, the fluorinated biphenyl core is ubiquitous. Unlike cyano-biphenyls (e.g., 5CB), fluorinated analogs exhibit lower viscosity and higher specific resistivity (holding ratio), making them indispensable for Active Matrix (TFT) displays.

Why 4-Fluoro-4'-nitro-1,1'-biphenyl?

  • Dielectric Anisotropy (

    
    ):  The C-F bond introduces a dipole moment parallel to the long molecular axis, contributing to positive dielectric anisotropy without the ionic impurity risks associated with cyano groups.
    
  • Synthetic Versatility: The nitro group is orthogonal to the fluoro group. It withstands the basic conditions of Suzuki coupling but is easily reduced to an aniline derivative, which is the gateway to isothiocyanates (for high

    
    ) or phenols (for alkoxy tails).
    
  • Thermal Stability: The C-F bond energy (~485 kJ/mol) ensures high thermal and photochemical stability.

Chemical Properties & Safety Profile
PropertyData
Chemical Name 4-Fluoro-4'-nitro-1,1'-biphenyl
CAS Number 398-24-3
Molecular Formula C

H

FNO

Molecular Weight 217.20 g/mol
Appearance Pale yellow crystalline solid
Melting Point 120–124 °C (Lit.)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Safety Advisory (Critical):

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid dry distillation.

  • Palladium Catalysts: Spent catalyst residues can be pyrophoric. Keep wet during filtration.

  • Thiophosgene (Downstream): If used in isothiocyanate synthesis, this is highly toxic and corrosive. Handle only in a high-efficiency fume hood with caustic scrubbers.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of the intermediate and its transformation into a liquid crystal mesogen.

G start1 1-Bromo-4-nitrobenzene catalyst Pd(PPh3)4 / K2CO3 Toluene/H2O start1->catalyst start2 4-Fluorophenylboronic acid start2->catalyst intermediate 4-Fluoro-4'-nitro-1,1'-biphenyl (Target Intermediate) catalyst->intermediate Suzuki-Miyaura Coupling (90°C) reagent_red SnCl2 / HCl or H2, Pd/C intermediate->reagent_red amine 4'-Fluoro-4-biphenylamine reagent_red->amine Nitro Reduction reagent_ncs CSCl2 (Thiophosgene) or CS2/DCC amine->reagent_ncs product 4'-Fluoro-4-isothiocyanato-1,1'-biphenyl (High Birefringence Mesogen) reagent_ncs->product Thiocarbonylation

Caption: Synthetic workflow from precursors to the target intermediate and final LC mesogen.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl

Methodology: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 1-Bromo-4-nitrobenzene (20.2 g, 100 mmol)[1]

  • 4-Fluorophenylboronic acid (15.4 g, 110 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (1.15 g, 1.0 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (27.6 g, 200 mmol)
  • Solvent: Toluene (200 mL) / Ethanol (50 mL) / Water (50 mL)

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-bromo-4-nitrobenzene and 4-fluorophenylboronic acid in the Toluene/Ethanol mixture.

  • Degassing: Sparge the solution with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).

  • Catalyst Addition: Add the K

    
    CO
    
    
    
    (dissolved in water) and the Pd(PPh
    
    
    )
    
    
    catalyst under a positive pressure of inert gas.
  • Reaction: Heat the biphasic mixture to vigorous reflux (approx. 90–95 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. Separate the organic layer.[2][3] Extract the aqueous layer with Toluene (2 x 50 mL). Combine organic phases and wash with Brine (100 mL).

  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol to yield pale yellow needles.[1]
    
    • Expected Yield: 85–92%

    • QC Check:

      
      H NMR (CDCl
      
      
      
      ) should show characteristic biphenyl doublets and absence of boronic acid peaks.
Protocol B: Reduction to 4'-Fluoro-4-biphenylamine

Methodology: Chemical Reduction (Tin(II) Chloride) Note: Catalytic hydrogenation (H


, Pd/C) is cleaner but requires pressure equipment. SnCl

is robust for standard lab setups.

Reagents:

  • 4-Fluoro-4'-nitro-1,1'-biphenyl (10.85 g, 50 mmol)

  • Tin(II) Chloride Dihydrate (SnCl

    
    ·2H
    
    
    
    O) (56.4 g, 250 mmol)
  • Ethanol (150 mL)

  • Conc. HCl (trace)

Procedure:

  • Suspend the nitro compound in Ethanol. Add SnCl

    
    ·2H
    
    
    
    O in portions.
  • Heat to reflux (78 °C) for 4 hours. The solution will turn from yellow to clear/colorless as the nitro group is reduced.

  • Neutralization: Cool and pour into ice water. Basify to pH 9 with 20% NaOH solution. The amine will precipitate as a white/off-white solid.

  • Isolation: Extract with Ethyl Acetate, dry, and concentrate.[3]

  • Purity Check: This intermediate is oxidation-sensitive. Store under Nitrogen.

Application: Synthesis of Isothiocyanate Mesogen

Target: 4'-Fluoro-4-isothiocyanato-1,1'-biphenyl

This derivative is a high-performance component for LCs requiring high birefringence (


).

Procedure:

  • Thiophosgene Method: Dissolve 4'-fluoro-4-biphenylamine (10 mmol) in CH

    
    Cl
    
    
    
    (20 mL) and water (20 mL) containing CaCO
    
    
    (20 mmol).
  • Cool to 0 °C. Add Thiophosgene (11 mmol) dropwise (Caution: Toxic).

  • Stir at 0–5 °C for 2 hours, then room temperature for 1 hour.

  • Separate organic layer, dry, and filter through a short silica plug to remove polar impurities.

  • Result: A white crystalline solid utilized in nematic mixtures.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield (Step A) Oxygen poisoning of Pd catalystEnsure rigorous degassing (sparging) before adding catalyst.
Homocoupling Formation of 4,4'-dinitro-biphenylUse a slight excess of boronic acid; ensure base concentration is adequate.
Dark Product (Step B) Oxidation of aminePerform reduction under inert atmosphere; minimize light exposure.
Incomplete Reduction Old SnCl

reagent
Increase equivalents of SnCl

or switch to H

/Pd-C hydrogenation.

Analytical Standards:

  • HPLC: C18 Column, Acetonitrile/Water gradient. Purity target > 99.5% for LC grade.

  • GC-MS: Confirm molecular ion (

    
    ) and absence of brominated precursors.
    
References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216–4235. Link

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070–2095. Link

  • Gau, K., et al. (1999). "Synthesis and Mesomorphic Properties of Isothiocyanato-biphenyls." Liquid Crystals, 26(9), 1285-1291. Link

  • Organic Syntheses. "Suzuki-Miyaura Coupling: 4-Methoxy-4'-nitrobiphenyl." Org.[1][4][5][6][7] Synth. 2005, 82, 126. (Adapted protocol). Link

Sources

synthesis of diflunisal analogs using 4-Fluoro-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Diflunisal Analogs: Leveraging the 4-Fluoro-4'-nitro-1,1'-biphenyl Scaffold Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.[1]

Targeting the 5-(4'-Fluorophenyl)salicylic Acid Core via 4-Fluoro-4'-nitro-1,1'-biphenyl

Executive Summary

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a potent, non-acetylated salicylate NSAID that exhibits analgesic and anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1] While the commercial synthesis often utilizes 2,4-difluoroaniline or Suzuki coupling of phenylboronic acids, the use of 4-Fluoro-4'-nitro-1,1'-biphenyl offers a distinct strategic advantage for generating mono-fluorinated analogs and exploring Structure-Activity Relationships (SAR) at the 2'-position.[1]

This guide details a robust, three-phase synthetic pathway to convert 4-Fluoro-4'-nitro-1,1'-biphenyl into 5-(4'-fluorophenyl)salicylic acid and its derivatives.[1] By leveraging the nitro group as a "masked" phenol, researchers can access a versatile biphenyl scaffold suitable for late-stage functionalization.[1]

Strategic Retrosynthesis & Logic

The synthesis is designed around the chemical orthology of the biphenyl core. We treat the 4-Fluoro-4'-nitro-1,1'-biphenyl starting material as a pre-assembled scaffold where:

  • The Fluorine Atom acts as a metabolic blocker and lipophilic anchor, mimicking the 4'-F of diflunisal.

  • The Nitro Group serves as a latent hydroxyl handle. Its reduction and subsequent hydrolysis provide the phenol necessary for the salicylic acid pharmacophore.

  • The Salicylate Moiety is installed via regio-controlled carboxylation (Kolbe-Schmitt), utilizing the phenol as a directing group.[1]

Pathway Visualization

SynthesisPathway SM 4-Fluoro-4'-nitro-1,1'-biphenyl (Starting Material) Inter1 4-Fluoro-4'-aminobiphenyl (Amine Intermediate) SM->Inter1 Phase 1: Catalytic Hydrogenation (Pd/C) Inter2 4-Fluoro-4'-hydroxybiphenyl (Phenol Intermediate) Inter1->Inter2 Phase 2: Diazotization & Hydrolysis Product 5-(4'-Fluorophenyl)salicylic Acid (Target Analog) Inter2->Product Phase 3: Kolbe-Schmitt Carboxylation

Figure 1: Modular synthetic workflow transforming the nitro-biphenyl precursor into the salicylate target.

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction (Nitro Amine)

Objective: Reduce the nitro group without defluorinating the aromatic ring. Rationale: Catalytic hydrogenation with Pd/C is chosen for its cleanliness and high yield.[2] Unlike Fe/HCl reductions, this method minimizes metal waste and simplifies workup.[1]

Materials:

  • 4-Fluoro-4'-nitro-1,1'-biphenyl (10 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

  • Ethanol (EtOH) or Methanol (MeOH) (50 mL)[1]

  • Hydrogen gas (balloon or low-pressure line)[1]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of the nitro compound in 50 mL of ethanol.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 100-200 mg). Caution: Pd/C can ignite solvent vapors; add under an inert argon blanket.

  • Hydrogenation: Purge the flask with

    
     gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
    
  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.[1]
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-Fluoro-4'-aminobiphenyl as an off-white solid.[1]

    • Yield Expectation: >90%.[3][4]

Phase 2: The "Masked" Phenol (Amine Phenol)

Objective: Convert the primary amine to a hydroxyl group via a diazonium salt intermediate. Rationale: The Sandmeyer-type hydrolysis is the most direct route. We use sulfuric acid to prevent halide incorporation (which would occur with HCl).

Materials:

  • 4-Fluoro-4'-aminobiphenyl (from Phase 1)[1]

  • Sulfuric Acid (

    
    ), 25% aqueous solution[1]
    
  • Sodium Nitrite (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    
  • Urea (quencher)[1]

Protocol:

  • Salt Formation: Suspend the amine (10 mmol) in 30 mL of 25%

    
    . Heat gently if necessary to form the amine sulfate salt, then cool the mixture to 0–5°C in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (1.1 eq, 11 mmol in 5 mL water) while maintaining the temperature below 5°C. Stir for 20 minutes.
    
    • Critical Check: The solution should become clear/yellowish. Test for excess nitrous acid using starch-iodide paper (turns blue).[1]

  • Hydrolysis: Prepare a separate flask with 20 mL of 25%

    
     and heat it to reflux (
    
    
    
    ).
  • Addition: Carefully add the cold diazonium solution dropwise into the boiling acid solution.

    • Observation: Nitrogen gas (

      
      ) will evolve vigorously.
      
  • Completion: Continue reflux for 15–30 minutes after addition is complete.

  • Workup: Cool to room temperature. The phenol typically precipitates. Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica column chromatography to obtain 4-Fluoro-4'-hydroxybiphenyl .

Phase 3: Installing the Warhead (Phenol Salicylate)

Objective: Ortho-carboxylation to generate the salicylic acid core. Method Selection:

  • Method A (Industrial/Scalable): Kolbe-Schmitt Reaction.[1][5][6] High pressure, high yield.

  • Method B (Bench-top): Formylation followed by Pinnick Oxidation.[1] Preferred for labs lacking high-pressure autoclaves.

Protocol A: Kolbe-Schmitt Carboxylation [1][6]
  • Phenoxide Formation: Treat the phenol (10 mmol) with NaOH (10 mmol) in water/methanol. Evaporate to absolute dryness under high vacuum at 100°C. Note: Moisture kills this reaction.

  • Carboxylation: Place the dry sodium phenoxide in an autoclave. Pressurize with

    
     (5–10 bar) and heat to 120–140°C for 6–12 hours.
    
  • Workup: Dissolve the solid residue in water. Acidify with 1N HCl to pH 2. The product, 5-(4'-fluorophenyl)salicylic acid , will precipitate.[1]

Protocol B: Bench-Top Alternative (Formylation-Oxidation) [1]
  • Formylation (Duff Reaction): Reflux the phenol with hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA). Quench with water to yield the ortho-salicylaldehyde analog.

  • Pinnick Oxidation: Dissolve the aldehyde in t-Butanol/Water. Add

    
     (sodium chlorite) and 
    
    
    
    (scavenger).[1] Stir at RT for 2 hours.
  • Isolation: Acidify and extract to yield the carboxylic acid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized analog, compare analytical data against the expected values derived from Diflunisal standards.

AnalysisExpected FeatureDiagnostic Value
IR Spectroscopy Broad peak 2500–3300

(OH/COOH)
Confirms Salicylic Acid moiety.[1]

NMR

10.5–11.0 ppm (s, 1H, -COOH)
Disappearance of this peak indicates esterification (if derivatizing).[1]

NMR

6.9–7.1 ppm (d, 1H, ortho to OH)
Confirms regioselectivity of carboxylation.

NMR
Single peak

-115 to -120 ppm
Confirms integrity of the mono-fluoro ring (no defluorination).[1]
HPLC Purity > 98% (254 nm)Required for biological assays.

Safety & Handling

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

  • Hydrofluoric Acid (Potential): While not used directly, defluorination side-reactions can generate trace HF.[1] Use plasticware if acidic fluoride generation is suspected.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

References

  • Synthesis of Diflunisal Analogs and Bioactivity: Carta, D., et al. (2018).[1][7] "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." RSC Advances. [Link]

  • General Biphenyl Synthesis and Functionalization: Jain, Z. J., et al. (2013).[1][8] "Synthesis of 4′-substituted biphenyl-4-carboxylic acids." Arabian Journal of Chemistry. [Link]

  • Diflunisal Structure and COX Inhibition: Yilmaz, S., et al. (2018).[1] "Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives." Molecules. [Link][1][2][4][5][8][9][10][11][12][13][14][15]

  • Kolbe-Schmitt Reaction Mechanism & Conditions: Markovic, Z., et al. (2002).[1] "Mechanism of the Kolbe-Schmitt reaction."[16] Journal of the Serbian Chemical Society. [Link]

Sources

Application Note: High-Fidelity Preparation & Lithography of Nitrobiphenyl SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating highly ordered self-assembled monolayers (SAMs) using 4'-nitro-1,1'-biphenyl-4-thiol (NBPT) . Unlike simple alkanethiols, NBPT SAMs possess a rigid aromatic backbone that facilitates


 stacking, resulting in superior thermal stability and electrical conductivity.

Critical Application: The primary utility of NBPT SAMs lies in Chemical Nanolithography . Upon exposure to electron beams, the terminal nitro (


) group is reduced to an amino (

) group, and the biphenyl backbone undergoes lateral cross-linking. This process converts the SAM into a mechanically robust Carbon Nanomembrane (CNM) , enabling subsequent functionalization with high spatial resolution (down to 10 nm).

Mechanistic Insight & Experimental Logic

The Solubility Challenge

Aromatic thiols like NBPT exhibit poor solubility in room-temperature ethanol, the standard solvent for alkanethiols. Incomplete dissolution leads to the deposition of micro-aggregates rather than a monolayer.

  • Solution: We utilize Dimethylformamide (DMF) or Tetrahydrofuran (THF) as the primary solvent. If ethanol is required for downstream compatibility, it must be anhydrous and heated to 60°C during dissolution.

The Assembly Mechanism

NBPT assembly is driven by the sulfur-gold (S-Au) bond formation and stabilized by intermolecular


 interactions between phenyl rings.
  • Phases: The SAM can exist in a "lying down" (disordered) phase or a "standing up" (ordered) phase.

  • Control: Long immersion times (>48h) and thermal annealing drive the system toward the thermodynamically stable "standing up" phase, essential for reproducible lithography.

Electron-Induced Chemical Lithography

This is the defining feature of NBPT SAMs. High-energy electrons trigger a cascade:

  • Reduction:

    
     (via oxygen loss and hydrogen abstraction).
    
  • Cross-linking: C-H bond cleavage in the phenyl rings leads to lateral C-C bonding, forming a 2D nanosheet.

Workflow Visualization

Standard Assembly Protocol

The following diagram outlines the critical path for preparing defect-free SAMs.

NBPT_Assembly Substrate Au(111) Substrate (Template Stripped) Cleaning UV/Ozone Cleaning (10 min) Substrate->Cleaning Remove Carbon Immersion Immersion (72h, Inert Atm) Cleaning->Immersion Immediate Transfer SolnPrep Solution Prep (1 mM NBPT in DMF) SolnPrep->Immersion Filter (0.2 µm) Rinsing Rinsing (DMF -> EtOH) Immersion->Rinsing Remove Physisorbed Annealing Thermal Annealing (60°C, 1h) Rinsing->Annealing Fix Defects QC QC: XPS/STM Annealing->QC Verify Order

Figure 1: Step-by-step workflow for the preparation of high-quality NBPT SAMs on Gold.

Detailed Experimental Protocols

Materials & Reagents[1][2]
  • Precursor: 4'-nitro-1,1'-biphenyl-4-thiol (NBPT) [>97% purity].

  • Substrate: Au(111) on Mica (flame annealed) or Template Stripped Gold (TSG). Note: TSG is preferred for STM characterization due to lower roughness.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [>99.8%].

  • Equipment: Glovebox (optional but recommended), UV/Ozone cleaner, Ellipsometer.

Protocol: SAM Formation
  • Solution Preparation:

    • Dissolve NBPT in anhydrous DMF to a concentration of 1 mM .

    • Critical Step: Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particulates.

  • Substrate Cleaning:

    • Expose the Au substrate to UV/Ozone for 10 minutes to remove adventitious carbon.

    • Rinse with pure ethanol and dry with

      
       gas.
      
  • Deposition:

    • Immerse the clean Au substrate into the NBPT/DMF solution.

    • Seal the container under

      
       or Ar atmosphere to prevent oxidation of the thiol group.
      
    • Incubation Time: Allow assembly to proceed for 72 hours at room temperature. Why? Aromatic thiols have slower reorganization kinetics than alkanethiols.

  • Rinsing & Drying:

    • Remove sample and rinse copiously with pure DMF (to remove physisorbed layers).

    • Rinse with Ethanol (to remove DMF residues).

    • Blow dry with a stream of high-purity Nitrogen.

Protocol: Chemical Nanolithography (Cross-linking)

To convert the SAM into a functional amino-terminated membrane:

  • Chamber: Place the SAM in a High Vacuum (HV) or Ultra-High Vacuum (UHV) chamber (

    
     mbar).
    
  • Irradiation: Expose the sample to an electron beam (Energy: 50 eV - 1 keV).

  • Dosage: Target a dose of 30 - 50 mC/cm² .

    • Note: Lower doses (<10 mC/cm²) result in incomplete reduction. Higher doses ensure full cross-linking (CNM formation).

Characterization & Validation

XPS Validation (The Gold Standard)

X-ray Photoelectron Spectroscopy (XPS) is the definitive method to verify the Nitro-to-Amine conversion.

Table 1: XPS Binding Energy Shifts

SpeciesCore LevelBinding Energy (eV)Diagnostic Feature
Pristine NBPT N 1s406.0 ± 0.2 Nitro Group (

)
Irradiated (CNM) N 1s399.0 ± 0.2 Amino Group (

)
Thiolate Head S 2p162.0 S-Au Bond (Bound)
Unbound Thiol S 2p163.5 - 164.0 Physisorbed (Defect)
Mechanism of Lithography

The following diagram illustrates the chemical transformation driven by the electron beam.

NBPT_Mechanism NBPT Pristine NBPT SAM (Nitro-Terminated) E_Beam Electron Beam Irradiation (50 eV, 50 mC/cm²) NBPT->E_Beam Exposure Intermediate Reactive Intermediates (Radical Formation) E_Beam->Intermediate O-loss, H-abstraction CNM Carbon Nanomembrane (CNM) (Cross-linked Biphenyls) Intermediate->CNM Lateral Cross-linking Functional Amino-Terminated Surface (Ready for Bio-Conjugation) CNM->Functional Final State

Figure 2: Reaction pathway from Nitro-Biphenyl SAM to Cross-linked Amino-Functionalized Membrane.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Haze/Cloudiness NBPT AggregationSwitch solvent to DMF; Filter solution (0.2µm); Sonicate longer.
Low N1s Signal "Lying Down" PhaseIncrease incubation time to >72h; Anneal at 60°C for 1h.
Incomplete Reduction Insufficient E-doseIncrease electron dose to >30 mC/cm²; Ensure UHV conditions.
High C1s Contamination Dirty SubstrateUse fresh Template Stripped Gold; Check DMF purity.

References

  • Gölzhäuser, A. et al. (2001). "Chemical Nanolithography with Electron Beams." Advanced Materials.

  • Turchanin, A. et al. (2009). "Molecular Mechanisms of Electron-Induced Cross-Linking in Aromatic SAMs." Langmuir.

  • Ulman, A. (1996). "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews.

  • Eck, W. et al. (2005). "Free-Standing Nanosheets from Cross-Linked Biphenyl Self-Assembled Monolayers." Advanced Materials.

Application Note: Covalent Functionalization of Diamond with Fluorinated Nitrobiphenyl Diazonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in surface science and drug development. It details the protocol for functionalizing Boron-Doped Diamond (BDD) or Nanodiamond (ND) surfaces using 4-fluoro-4'-nitrobiphenyl diazonium salts.

This specific molecular system is chosen for high-precision biosensing or drug delivery scaffolds because:

  • Biphenyl Spacer: Provides a rigid structural separation between the diamond surface and the bioactive head, reducing steric hindrance for subsequent bioconjugation.

  • Fluorine Tag (

    
    ):  Acts as a quantitative internal standard for X-ray Photoelectron Spectroscopy (XPS), allowing precise calculation of grafting density.
    
  • Nitro Group (

    
    ):  Serves as a "masked" amine precursor, which can be electrochemically or chemically reduced to a primary amine (
    
    
    
    ) for amide coupling with proteins or DNA.

Executive Summary

This protocol describes the electrochemical covalent grafting of 4-fluoro-4'-nitrobiphenyl moieties onto diamond surfaces. The method utilizes the reductive decomposition of aryl diazonium salts (the Pinson reaction) to form a robust Carbon-Carbon (C-C) bond between the diamond lattice and the organic linker. The inclusion of a fluorine substituent allows for rapid quality control via XPS, while the nitro group provides a versatile handle for downstream bio-functionalization.

Mechanism of Action

The functionalization relies on the cathodic reduction of the diazonium cation. Upon accepting an electron from the diamond electrode, the diazonium salt releases nitrogen gas and generates a highly reactive aryl radical. This radical attacks the


 or 

carbon atoms on the diamond surface, establishing a covalent bond.
Mechanistic Pathway (DOT Visualization)

G Diazonium Diazonium Salt (R-N2+) Radical Aryl Radical (R*) + N2(g) Diazonium->Radical + e- (Reduction) Electron Electron Transfer (from Diamond) Electron->Radical Bonding Radical Attack (C-C Bond Formation) Radical->Bonding Surface Diamond Surface (H-term or O-term) Surface->Bonding Grafted Functionalized Surface (Diamond-R) Bonding->Grafted Covalent Linkage

Figure 1: Electrochemical mechanism of aryl diazonium grafting on diamond. The irreversible reduction leads to radical formation and immediate surface attachment.

Experimental Protocol

Reagents and Equipment
  • Substrate: Boron-Doped Diamond (BDD) electrode or Nanodiamond powder (conductive).

  • Reagent: 4-fluoro-4'-nitrobiphenyl diazonium tetrafluoroborate (synthesized from the corresponding aniline precursor via standard diazotization if not commercially available).

  • Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (

    
    ) in Acetonitrile (ACN) (anhydrous).
    
  • Equipment: Potentiostat (BioLogic/Metrohm), 3-electrode cell (Pt counter, Ag/Ag+ reference), Sonicator, XPS system.

Protocol Phase I: Surface Pre-treatment

Rationale: Diamond surfaces often contain contaminants or undefined termination (O vs H). A reproducible starting surface is critical for consistent grafting density.

  • Polishing: Polish BDD electrodes with alumina slurry (0.05

    
    ) on a felt pad for 5 minutes.
    
  • Sonication: Rinse with DI water and sonicate in acetone, then isopropanol, then DI water (5 mins each).

  • Electrochemical Activation:

    • Immerse in 0.5 M

      
      .
      
    • Apply anodic pulses (+2.5 V vs Ag/AgCl) for 30 seconds to oxidize surface contaminants and generate a hydrophilic O-terminated surface.

Protocol Phase II: Electrochemical Grafting (The "Pinson" Method)

Rationale: Cyclic Voltammetry (CV) is preferred over potentiostatic methods for controlling layer thickness. The first cycle passivates the surface, limiting multilayer growth.

  • Solution Prep: Dissolve the diazonium salt (1 mM) in the ACN/electrolyte solution. Note: Prepare fresh; diazonium salts are light and heat sensitive.

  • Setup: Connect the BDD (Working), Pt wire (Counter), and Ag/AgNO3 (Reference). De-aerate with Argon for 10 mins.

  • Grafting (CV Mode):

    • Scan Range: 0 V to -1.0 V (vs Ag/Ag+).

    • Scan Rate: 50 mV/s.

    • Cycles: Run 2 to 5 cycles.

    • Observation: Look for a broad, irreversible reduction peak on the first scan (typically around -0.5 V to -0.7 V). Subsequent scans should show significantly reduced current, indicating the "blocking effect" of the grafted organic layer.

Protocol Phase III: Post-Grafting Cleaning

Rationale: Radical polymerization can lead to physisorbed oligomers on top of the covalently bonded layer. These must be removed to prevent false signals in bio-assays.

  • Rinse: Copious rinsing with ACN.

  • Soxhlet Extraction (Optional but recommended for high purity): Reflux in ethanol for 1 hour.

  • Ultrasonication: Sonicate in ACN (5 min) and Ethanol (5 min).

Protocol Phase IV: Nitro-to-Amine Reduction

Rationale: The nitro group is chemically inert for bioconjugation. It must be reduced to an amine to react with NHS-esters or carboxylic acids.

  • Method: Electrochemical Reduction.[1][2][3]

  • Electrolyte: 0.1 M KCl in Ethanol/Water (10:90 v/v).

  • Procedure: Perform CV from 0 V to -1.5 V.

  • Observation: An irreversible reduction wave corresponds to

    
    .
    

Characterization & Validation (QC)

The success of the protocol is validated using X-ray Photoelectron Spectroscopy (XPS).[4][5] The fluorine atom provides a unique signature that does not overlap with diamond (C) or biological contaminants (N, O).

Table 1: XPS Binding Energy Reference
ElementOrbitalBinding Energy (eV)Interpretation
Carbon C1s284.5Bulk Diamond (

)
Carbon C1s285.0 - 286.5C-N, C-O (Linker bonds)
Fluorine F1s687.0 - 689.0 Diagnostic Marker (C-F)
Nitrogen N1s406.0Nitro group (

)
Nitrogen N1s399.0 - 400.0Amine group (

) (Post-reduction)

Note: A successful reduction is confirmed by the disappearance of the peak at 406 eV and the emergence/growth of the peak at 399 eV.

Workflow Visualization

Workflow Start Start: BDD Electrode Clean 1. Cleaning & Activation (0.5M H2SO4, +2.5V) Start->Clean Graft 2. Electro-Grafting (1mM Diazonium, CV 0 to -1.0V) Clean->Graft Wash 3. Stringent Washing (Sonication in ACN/EtOH) Graft->Wash QC 4. QC: XPS Analysis (Check F1s & N1s @ 406eV) Wash->QC QC->Clean If Fail (Re-polish) Reduce 5. Nitro Reduction (CV to -1.5V in EtOH/H2O) QC->Reduce If Pass Final 6. Final Surface (Amino-Functionalized) Reduce->Final

Figure 2: Step-by-step experimental workflow for diamond functionalization.

Troubleshooting & Optimization

  • Issue: Low Grafting Density (Weak F1s signal).

    • Cause: Oxygen inhibition (radicals react with

      
      ) or old diazonium salt.
      
    • Fix: Increase Argon purging time (20 min) and recrystallize the diazonium salt using cold diethyl ether.

  • Issue: Multilayer Formation (Thick insulating film).

    • Cause: Excessive cycling or too negative potential.

    • Fix: Use a radical scavenger (e.g., DPPH) in the solution to quench bulk polymerization, or limit CV to 1-2 cycles.

  • Issue: Incomplete Reduction (Residual N1s peak at 406 eV).

    • Cause: Insufficient proton source or kinetic barriers.

    • Fix: Switch to chemical reduction (Iron powder in acidic ethanol) if electrochemical reduction is incomplete.

References

  • Pinson, J., & Podvorica, F. (2005). Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts. Chemical Society Reviews, 34(5), 429-439. Link

  • Wang, X., et al. (2007). Electrochemical grafting of boron-doped single-crystalline chemical vapor deposition diamond with nitrophenyl molecules. Langmuir, 23(6), 3466-3472.[2] Link

  • Hauke, A., et al. (2014). Boron-Doped Diamond Functionalization by an Electrografting/Alkyne-Azide Click Chemistry Sequence.[6] Langmuir, 30(49), 14892-14901. Link

  • Rodgers, L. V. H., et al. (2024).[7] Diamond surface functionalization via visible light–driven C–H activation for nanoscale quantum sensing.[7] PNAS, 121(11), e2316032121. Link[7]

  • Nakamura, T., et al. (2005). Chemical Modification of Diamond Surfaces with Fluorine-Containing Functionalities. New Diamond and Frontier Carbon Technology, 15(6).[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important biphenyl derivative through the Suzuki-Miyaura cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] The synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[2] However, the presence of an electron-withdrawing nitro group and a halogen on the respective aromatic rings can present unique challenges. This guide will address common issues and provide solutions to maximize your reaction's success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl?

For the synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl, the most common and effective starting materials are 4-fluorophenylboronic acid and a 4-nitrohalobenzene . The reactivity of the halide in the Suzuki coupling follows the general trend: I > Br > Cl.[3] Therefore, 4-iodo-1-nitrobenzene or 4-bromo-1-nitrobenzene are preferred over 4-chloro-1-nitrobenzene for achieving higher yields under milder conditions.[4][5] While aryl chlorides can be used, they often require more specialized and reactive catalyst systems to achieve good conversion.[6]

Q2: My reaction is sluggish or not going to completion. What are the likely causes?

Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Deactivation: The Pd(0) catalyst can be oxidized by oxygen, leading to deactivation.[7] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[8]

  • Inactive Catalyst: The palladium catalyst, especially if old, may have reduced activity.[9] Using a fresh batch or a more active pre-catalyst can be beneficial.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial. For electron-deficient substrates, bulky and electron-rich ligands such as SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[3][8]

  • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7] If the reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[10]

Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.[8]

  • Thorough Degassing: The presence of oxygen can contribute to homocoupling.[11] Ensure rigorous degassing of your reaction mixture.

  • Choice of Base: The selection of the base can influence the extent of homocoupling. It is advisable to screen different bases if this is a persistent issue.

Q4: What is the black precipitate forming in my reaction, and is it a problem?

The black precipitate is typically palladium black, which results from the agglomeration of palladium nanoparticles.[11] While its formation is common in many successful Suzuki reactions, rapid and extensive precipitation early on often indicates catalyst deactivation and can lead to lower yields.[11] This can be caused by an insufficient ligand-to-palladium ratio or the use of a suboptimal solvent.[7]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Problem 1: Low Yield or Incomplete Conversion
Potential Cause Scientific Explanation Troubleshooting Steps
Suboptimal Catalyst System The electron-withdrawing nitro group on the aryl halide can make oxidative addition more challenging.1. Catalyst Selection: Consider using a more active palladium pre-catalyst like Pd₂(dba)₃ or a palladacycle.[12] 2. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition.[3]
Ineffective Base The base is crucial for the transmetalation step, activating the boronic acid.[13] Its strength and solubility are key.1. Base Optimization: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] K₃PO₄ is often effective for couplings involving nitrogen-containing heterocycles and may perform well here.[13] 2. Ensure Sufficient Equivalents: Use at least 2-3 equivalents of the base.
Poor Solvent Choice The solvent system must dissolve all reactants and facilitate the catalytic cycle.[8]1. Solvent Screening: A mixture of an organic solvent and water is typically required.[14] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[8] 2. Degassing: Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.[7]
Low Reaction Temperature The reaction may have a significant activation energy barrier.1. Temperature Optimization: Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, some challenging substrates may require higher temperatures.[8][10]
Problem 2: Significant Byproduct Formation
Byproduct Potential Cause Troubleshooting Steps
Nitrobenzene (Dehalogenation Product) The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources like amine bases or alcohol solvents.[3][15]1. Change Base: Switch to a non-hydride source base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄).[3] 2. Change Solvent: Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[3]
4,4'-Dinitrobiphenyl (Aryl Halide Homocoupling) Two molecules of the 4-nitrohalobenzene couple together.1. Optimize Catalyst/Ligand: Certain ligands can suppress this side reaction. 2. Lower Temperature: High temperatures can sometimes promote homocoupling.
4,4'-Difluorobiphenyl (Boronic Acid Homocoupling) Two molecules of 4-fluorophenylboronic acid couple.1. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid.[8] 2. Rigorous Degassing: Remove oxygen to minimize this side reaction.[11]

Experimental Protocols

Optimized Protocol for the Synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl

This protocol provides a robust starting point for the synthesis. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromo-1-nitrobenzene (1.0 equiv.)

  • 4-Fluorophenylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)[16]

  • 1,4-Dioxane (anhydrous)

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1-nitrobenzene, 4-fluorophenylboronic acid, and potassium carbonate.[16]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[16]

  • Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).[16]

  • Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water.[16]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Base) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Catalyst & Solvent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H Troubleshooting_Tree Start Low Yield? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Change_Catalyst Use Fresh/More Active Catalyst Check_Catalyst->Change_Catalyst No Check_Ligand Is Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Success Yield Improved Change_Catalyst->Success Change_Ligand Use Bulky, Electron-Rich Ligand Check_Ligand->Change_Ligand No Check_Base Is Base Effective? Check_Ligand->Check_Base Yes Change_Ligand->Success Change_Base Screen Different Bases (e.g., K₃PO₄) Check_Base->Change_Base No Check_Temp Is Temperature Sufficient? Check_Base->Check_Temp Yes Change_Base->Success Increase_Temp Increase Temperature Cautiously Check_Temp->Increase_Temp No Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low yield in the Suzuki reaction.

References

  • Benchchem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Semantic Scholar. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
  • Benchchem. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • SSRN. Catalytic reduction of nitroarenes and Suzuki-Miyaura reactions using Pd complex stabilized on the functionalized polymeric support.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.
  • The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Wikipedia. 4-Nitrochlorobenzene.
  • Wikipedia. Suzuki reaction.
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Semantic Scholar. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

Sources

Technical Support Center: Recrystallization of 4-Fluoro-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Fluoro-4'-nitro-1,1'-biphenyl. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this compound through recrystallization. Our focus is on the underlying principles to empower you to adapt and optimize these procedures for your specific experimental context.

Part 1: Foundational Knowledge - Selecting the Optimal Solvent System

This section addresses the most critical decision in any recrystallization protocol: the choice of solvent. The unique molecular structure of 4-Fluoro-4'-nitro-1,1'-biphenyl dictates its solubility behavior.

Q1: What are the key molecular properties of 4-Fluoro-4'-nitro-1,1'-biphenyl that influence solvent selection?

To select an appropriate solvent, we must first analyze the structure of 4-Fluoro-4'-nitro-1,1'-biphenyl. The molecule possesses both non-polar and polar characteristics. The biphenyl core is aromatic and hydrophobic, favoring interactions with non-polar solvents.[1] Conversely, the nitro group (-NO₂) is strongly polar and electron-withdrawing, while the fluorine atom (-F) adds polarity. This dual nature suggests that neither a highly polar nor a completely non-polar solvent will be ideal. A solvent of intermediate polarity or a mixed-solvent system is often the most effective approach.

Table 1: Physicochemical Properties of 4-Fluoro-4'-nitro-1,1'-biphenyl

PropertyValueSource
Molecular FormulaC₁₂H₈FNO₂[2][3]
Molecular Weight217.2 g/mol [3]
Predicted XlogP3.9[2]
AppearanceLikely a crystalline solidN/A

Note: The XlogP value indicates a preference for a lipophilic (non-polar) environment, reinforcing the influence of the biphenyl backbone.

Q2: What defines an "ideal" recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest.[4] This means it should meet the following criteria:

  • High Solubility at High Temperatures: The solvent must completely dissolve the 4-Fluoro-4'-nitro-1,1'-biphenyl when hot (typically near its boiling point).[5]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.[5][6]

  • Differential Solubility for Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5]

  • Non-Reactive: The solvent must be chemically inert towards the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[5]

Q3: Which single solvents are promising candidates for initial screening?

Given the intermediate polarity of 4-Fluoro-4'-nitro-1,1'-biphenyl, solvents like ethanol, isopropanol, ethyl acetate, or toluene are excellent starting points. Highly polar solvents like water are unlikely to dissolve the compound even when hot, while very non-polar solvents like hexane may not dissolve it sufficiently.

Table 2: Potential Single Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale
Ethanol78.3Polar ProticOften effective for moderately polar organic compounds; can engage in dipole-dipole interactions.
Isopropanol82.6Polar ProticSimilar to ethanol, offers a slightly higher boiling point.
Ethyl Acetate77.1Polar AproticGood solvent for compounds with ester-like polarity; dissolves a wide range of organic molecules.[7]
Toluene110.6Non-polarThe aromatic character can effectively solvate the biphenyl core through π-π stacking.[8]
Q4: When is a mixed-solvent system necessary, and how does it work?

A mixed-solvent system is employed when no single solvent provides the ideal temperature-dependent solubility profile.[4] This is a powerful technique, often referred to as "anti-solvent" or "two-solvent" recrystallization.[9][10]

The process involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes faintly cloudy (turbid).[9] This cloudiness indicates that the solution is saturated. A few more drops of the "good" solvent are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly, promoting the growth of high-purity crystals.[9]

For 4-Fluoro-4'-nitro-1,1'-biphenyl, common and effective pairs would be:

  • Ethanol (good) / Water (poor): A classic pair for moderately polar compounds.[4]

  • Ethyl Acetate (good) / Hexane or Heptane (poor): Excellent for controlling polarity over a less polar range.[11]

Part 2: Experimental Protocols

These protocols provide a systematic approach to purifying 4-Fluoro-4'-nitro-1,1'-biphenyl. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude product, it is essential to screen several solvents.

  • Preparation: Place approximately 10-20 mg of your crude 4-Fluoro-4'-nitro-1,1'-biphenyl into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (from Table 2) dropwise at room temperature. Note the solubility.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.[6]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: The best solvent is the one that dissolves the compound completely when hot but yields a large crop of crystals upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-Fluoro-4'-nitro-1,1'-biphenyl in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume). Add a magnetic stir bar or a few boiling chips. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12] This prevents the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum oven.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy.[9]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[9]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For the washing step, use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for selecting and executing a recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid screen Perform Small-Scale Solvent Screening start->screen evaluate Evaluate Results screen->evaluate single_solvent Ideal Single Solvent Found? (Dissolves Hot, Crashes Out Cold) evaluate->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes no_ideal No single solvent is ideal. Select 'Good' (Soluble) and 'Poor' (Insoluble) Pair single_solvent->no_ideal No isolate_single Isolate & Dry Crystals perform_single->isolate_single end_product Pure Crystalline Product isolate_single->end_product perform_mixed Perform Mixed-Solvent Recrystallization no_ideal->perform_mixed isolate_mixed Isolate & Dry Crystals perform_mixed->isolate_mixed isolate_mixed->end_product

Caption: Decision workflow for recrystallization method selection.

Part 4: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This guide addresses the most common problems.

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most frequent cause.[13]2. The solution is supersaturated. Crystal growth requires a nucleation site.[13]1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[5][13]2. Induce Crystallization: Try scratching the inside of the flask just below the liquid surface with a glass rod. Alternatively, add a tiny "seed crystal" of the pure compound if available.[14]
Compound "Oils Out" Instead of Crystallizing 1. Solution is saturated above the compound's melting point. The compound is separating as a liquid instead of a solid.2. High concentration of impurities. Impurities can depress the melting point and interfere with lattice formation.[13]1. Reheat and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Cool very slowly.[5][13]2. Change Solvents: Select a solvent with a lower boiling point.[5]
Very Low Crystal Yield 1. Excessive solvent was used during dissolution, leaving much of the product in the mother liquor.[14]2. Premature crystallization occurred during hot filtration.3. Washing crystals with warm solvent redissolved the product.[6]1. Use Minimum Solvent: Always use the absolute minimum amount of hot solvent needed for dissolution.2. Pre-heat Apparatus: Ensure the funnel and receiving flask are hot during filtration to prevent cooling.3. Use Ice-Cold Wash: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Product is Still Impure (e.g., poor melting point) 1. Cooling was too rapid. This can cause impurities to be trapped (occluded) within the crystal lattice.2. The chosen solvent was inappropriate. The solvent may not effectively differentiate between the compound and a specific impurity.1. Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface, before moving to an ice bath.[13]2. Re-crystallize: Perform a second recrystallization, possibly using a different solvent system identified from your screening.
References
  • Technical Support Center: Optimizing Recrystallization and Purific
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York.
  • Recrystalliz
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Recrystallization - University of California, Los Angeles.
  • Recrystalliz
  • Troubleshooting Recrystalliz
  • Recrystalliz
  • 4-fluoro-4'-nitro-1,1'-biphenyl (C12H8FNO2) - PubChemLite.
  • Recrystalliz
  • 4-FLUORO-4'-NITRO-1,1'-BIPHENYL - gsrs.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Common Solvents for Crystalliz
  • Technical Support Center: Recrystalliz
  • Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide - Benchchem.

Sources

Technical Support Center: Column Chromatography Separation of 4-Fluoro-4'-Nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-fluoro-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity separation of this compound using normal-phase column chromatography. We will move beyond simple instructions to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Foundational Protocol: Isolating 4-Fluoro-4'-Nitrobiphenyl

This section details the standard, field-proven protocol for the separation of 4-fluoro-4'-nitrobiphenyl from a typical reaction mixture. The procedure assumes the primary impurities are less polar starting materials or non-polar byproducts.

Principle of Separation

The separation relies on normal-phase adsorption chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent).[1][2][3] 4-Fluoro-4'-nitrobiphenyl is a moderately polar molecule due to the presence of the electronegative fluorine atom and the highly polar nitro group.[4][5] These polar functional groups interact with the silanol groups (Si-OH) on the silica surface via dipole-dipole interactions and hydrogen bonding. Less polar compounds have weaker interactions and are eluted from the column faster by the mobile phase, while more polar compounds are retained longer.[1]

Step-by-Step Experimental Workflow

Objective: To purify crude 4-fluoro-4'-nitrobiphenyl using flash column chromatography.

Materials:

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Crude 4-fluoro-4'-nitrobiphenyl mixture

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica coated)

Workflow Diagram:

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine

Caption: Experimental workflow for column chromatography purification.

Procedure:

  • Eluent Selection via TLC:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of Hexane:Ethyl Acetate. Start with a low polarity system like 95:5 and increase the polarity (e.g., 90:10, 80:20).

    • The ideal eluent system is one that gives the target compound, 4-fluoro-4'-nitrobiphenyl, a Retention Factor (Rf) of approximately 0.2-0.3.[6][7] This provides a good balance between retention and elution time, maximizing separation from impurities.

  • Column Preparation (Slurry Packing):

    • Choose a column of appropriate size. A silica gel-to-crude compound ratio of 30:1 to 50:1 (by weight) is typical for moderately difficult separations.[7]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a consistent slurry.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the silica bed. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the chosen eluent. Carefully add this solution to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation by preventing band broadening.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes. The number and volume of fractions depend on the column size and separation difficulty.

    • If impurities are close to the product spot on the TLC, consider a gradient elution. Start with a lower polarity eluent (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (to 90:10, then 85:15) to elute the target compound.[9]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure 4-fluoro-4'-nitrobiphenyl.

    • Evaporate the solvent under reduced pressure to obtain the purified solid product.

Recommended Eluent Systems

The choice of eluent is critical. Below is a table of starting points for eluent selection based on common laboratory solvents.

Eluent System (v/v)Target RfPolarityComments & Rationale
90:10 Hexane:EtOAc~0.25Low-MediumA standard starting point for many biphenyl systems. Provides good separation from non-polar impurities.[10]
80:20 Hexane:EtOAc~0.40MediumUse if the compound is eluting too slowly with 90:10. Increases the speed but may reduce separation from slightly more polar impurities.[10]
95:5 Hexane:DCM~0.20LowDichloromethane offers different selectivity compared to EtOAc and can sometimes improve the separation of aromatic compounds.
1:1 Hexane:TolueneVariableLowToluene can engage in π-π interactions with the biphenyl rings, altering selectivity, which can be useful for separating closely related aromatic isomers.[11]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.
  • Probable Causes:

    • High Polarity: The compound might be significantly more polar than anticipated, or it may be bound to highly polar impurities (e.g., salts).

    • Degradation: The compound may have decomposed on the acidic silica gel surface, creating highly polar baseline material.[12]

    • Incorrect Solvent System: The chosen eluent system may be fundamentally unsuitable.

  • Solutions & Scientific Rationale:

    • Increase Eluent Polarity Drastically: Add a small percentage (0.5-1%) of a highly polar solvent like methanol or isopropanol to your eluent system. These alcohols are very effective at competing for binding sites on the silica gel, helping to displace strongly adsorbed compounds.[1]

    • Test for Stability: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new baseline spot appears that wasn't there initially, it indicates decomposition on the silica.[12]

    • Switch Adsorbent: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina. Alumina has different selectivity and can be less harsh on sensitive compounds.[1]

    • Use a More Polar Co-solvent: Instead of ethyl acetate, try a solvent like acetone, which has a different selectivity profile and can sometimes elute stubborn compounds.

Q2: The separation between my product and an impurity is very poor (Rf values are too close).
  • Probable Causes:

    • Suboptimal Eluent Polarity: The eluent is likely too strong (too polar), causing all components to move too quickly up the TLC plate and elute too quickly from the column.[9]

    • Poor Selectivity: The chosen solvent system may not be able to differentiate between the electronic and structural properties of the product and the impurity.

    • Column Overload: Too much sample was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[9]

  • Solutions & Scientific Rationale:

    • Decrease Eluent Polarity: Prepare a less polar mobile phase (e.g., move from 80:20 to 90:10 or even 95:5 Hex:EtOAc). This will increase the retention of all compounds, exaggerating the small differences in their polarity and improving separation. The goal is to bring the target compound's Rf into the 0.2-0.3 range.[6][9]

    • Change Solvent Selectivity: Keep the overall polarity similar but change the solvents. For example, replace ethyl acetate with dichloromethane or a hexane/toluene mixture. Different solvents interact with the analyte and stationary phase in unique ways (e.g., π-π interactions with toluene), which can dramatically alter the separation.[9][11]

    • Reduce Sample Load: Use a larger column or simply load less material. A higher silica-to-sample ratio (e.g., 100:1) is often necessary for difficult separations.[6]

Q3: My compound is coming off the column, but the fractions show significant tailing or band broadening.
  • Probable Causes:

    • Poor Sample Loading: The initial sample band was too diffuse. This happens if the sample was dissolved in too much solvent or a solvent stronger than the mobile phase.[13]

    • Column Packing Issues: The silica gel bed may be cracked, channeled, or unevenly packed, providing multiple paths for the solvent and analyte to travel.

    • Inappropriate Eluent: A solvent that has poor solubility for the compound can cause it to streak down the column rather than move in a tight band.[12]

  • Solutions & Scientific Rationale:

    • Optimize Sample Loading: Use the dry loading technique described in the protocol. This ensures the sample is introduced as a very narrow, concentrated band.[6]

    • Repack the Column: There is no fix for a poorly packed column. Ensure the slurry is homogenous and the column is tapped well during packing to create a uniform bed.

    • Check Solubility: Ensure your compound is fully soluble in the chosen eluent. If you see precipitation when the eluent is added, you must find a different solvent system.

Troubleshooting Logic Diagram:

G cluster_sep Solutions for Poor Separation cluster_elute Solutions for No Elution cluster_tail Solutions for Tailing Start Problem Encountered PoorSep Poor Separation (ΔRf too small) Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Band Broadening / Tailing Start->Tailing DecPolarity Decrease Eluent Polarity (Target Rf 0.2-0.3) PoorSep->DecPolarity ChangeSolvent Change Solvent System (e.g., Hex/DCM) PoorSep->ChangeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad IncPolarity Increase Eluent Polarity (Add MeOH) NoElution->IncPolarity CheckDecomp Check for Degradation (2D TLC) NoElution->CheckDecomp if unstable DryLoad Use Dry Loading Technique Tailing->DryLoad Repack Repack Column Carefully Tailing->Repack CheckSol Ensure Solubility Tailing->CheckSol ChangePhase Use Neutral Alumina CheckDecomp->ChangePhase if unstable

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why is silica gel the standard stationary phase for this separation? Silica gel is a highly porous, polar material with a large surface area. Its surface is covered with acidic silanol (Si-OH) groups, which are ideal for interacting with polar molecules like 4-fluoro-4'-nitrobiphenyl.[1] It is also relatively inexpensive and widely available, making it the default choice for normal-phase chromatography.

Q2: Can I use reversed-phase chromatography instead? Yes, reversed-phase (RP) chromatography (e.g., with a C18 column) is another option. In RP, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used.[2] The elution order would be reversed: more polar compounds would elute first. RP-HPLC is often used for analytical purposes to check purity, but for preparative-scale purification, normal-phase flash chromatography is often more practical due to the ease of solvent removal (non-aqueous eluents).

Q3: How much does the fluorine atom affect the polarity compared to the nitro group? Both groups are electron-withdrawing and increase the molecule's polarity. The nitro group (-NO₂) is significantly more polar and has a much stronger dipole moment than a fluorine atom (-F).[5] Therefore, the nitro group will dominate the interaction with the silica gel. However, the fluorine atom's presence still contributes to the overall polarity and differentiates it from non-fluorinated analogues.

Q4: My product is a yellow oil/solid. How can I track it on the column if it's colorless? 4-fluoro-4'-nitrobiphenyl is typically a pale yellow solid.[4] If your compound is colorless or the concentration is too low to see, you cannot rely on visual tracking. The only reliable method is to collect systematic fractions and analyze them by TLC, as detailed in the protocol.

Q5: What is gradient elution and when should I use it? Gradient elution is a technique where the polarity of the mobile phase is gradually increased during the separation.[3] You should use it when your crude mixture contains compounds with a wide range of polarities. A low-polarity starting eluent separates the non-polar impurities, and then increasing the polarity pushes your more polar target compound off the column in a reasonable time without excessive tailing.[8][9]

References
  • Wiley-VCH. (n.d.). Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-4'-fluoro-2-nitrobiphenyl.
  • EvitaChem. (n.d.). Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176).
  • Google Patents. (n.d.). CA2248157C - Preparation of nitrobiphenyls.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • GSRS. (n.d.). 4-FLUORO-4'-NITRO-1,1'-BIPHENYL.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • University of Victoria. (n.d.). Column chromatography.
  • Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References.
  • Research and Reviews. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • YouTube. (2020, August 28). Column Chromatography.
  • Beilstein Journals. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.

Sources

solving solubility issues of 4-Fluoro-4'-nitro-1,1'-biphenyl in water/ethanol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the solubility of 4-Fluoro-4'-nitro-1,1'-biphenyl. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound's low aqueous solubility. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure successful and repeatable experimental outcomes.

Physicochemical Properties Overview

Understanding the fundamental properties of 4-Fluoro-4'-nitro-1,1'-biphenyl is the first step in diagnosing and solving solubility issues. Its structure, characterized by a large, non-polar biphenyl core, dictates its behavior in aqueous and organic solvents.

PropertyValue / DescriptionSource
CAS Number 398-24-3[1][2][3]
Molecular Formula C₁₂H₈FNO₂[1][4][5]
Molecular Weight 217.2 g/mol [1][4]
Structure Aromatic biphenyl core with fluoro and nitro substituents. Inherently hydrophobic (lipophilic).[1][5]
Predicted Lipophilicity High. The octanol/water partition coefficient (LogP) for the related compound 4-nitrobiphenyl is ~3.7, indicating a strong preference for non-polar environments.[6]
Aqueous Solubility Predicted to be very low to practically insoluble. This is typical for large, hydrophobic molecules. A structurally similar compound, Flurbiprofen, is also practically insoluble in water.[7]
Ethanol Solubility Predicted to be significantly higher than in water. Ethanol is a common organic solvent capable of dissolving many non-polar compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluoro-4'-nitro-1,1'-biphenyl?

4-Fluoro-4'-nitro-1,1'-biphenyl is a biphenyl derivative containing a fluorine atom on one phenyl ring and a nitro group on the other. Its chemical structure makes it a valuable molecule in various research applications, but also renders it highly hydrophobic and poorly soluble in water.

Q2: Why is this compound so difficult to dissolve in water?

The difficulty arises from the molecule's large, non-polar biphenyl backbone. Water is a highly polar solvent that prefers to interact with other polar molecules through hydrogen bonding. The hydrophobic surface of 4-Fluoro-4'-nitro-1,1'-biphenyl disrupts this network, making it energetically unfavorable for the compound to dissolve.

Q3: What is the primary role of ethanol in this context?

Ethanol acts as a co-solvent .[8] When mixed with water, ethanol reduces the overall polarity of the solvent system. This less polar environment lowers the energy penalty for solvating the hydrophobic compound, thereby increasing its solubility.[9] The extent of solubility enhancement is strongly dependent on the concentration of ethanol in the mixture.[10]

Q4: What are the main strategies for improving the solubility of this compound?

The primary strategies, in order of complexity, are:

  • Co-solvency: Systematically increasing the proportion of ethanol in the water/ethanol mixture.

  • Temperature Adjustment: Gently heating the solvent mixture can increase the rate of dissolution and the saturation solubility limit.

  • Use of Surfactants: For applications requiring higher concentrations in a predominantly aqueous environment, surfactants can be used to form micelles that encapsulate the compound.[11][12]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound isn't dissolving, even after adding some ethanol.

A1: The ethanol concentration is likely too low.

  • Causality: The solubility of hydrophobic compounds in water-ethanol mixtures often follows a log-linear relationship, meaning that a small increase in ethanol concentration can lead to a large increase in solubility.[10][13] If the ethanol percentage is insufficient, the solvent mixture remains too polar to effectively solvate the compound.

  • Solution Workflow:

    • Start with a high-ethanol stock: Prepare a concentrated stock solution of your compound in 100% ethanol, where it should be freely soluble.

    • Perform a serial dilution: Add this stock solution dropwise or in small aliquots to your aqueous buffer or water while vortexing or stirring vigorously. This technique, known as "solvent-shifting," can help avoid immediate precipitation by maintaining a localized high-ethanol environment during addition.

    • Determine the optimal ratio: If direct dissolution is required, you must empirically determine the minimum ethanol concentration needed for your target compound concentration. See the protocol below.

Protocol: Determining Minimum Co-solvent Requirement
  • Setup: Prepare several vials. In each, place a pre-weighed amount of 4-Fluoro-4'-nitro-1,1'-biphenyl (e.g., 1 mg).

  • Solvent Ratios: Prepare a series of water/ethanol mixtures (v/v), for example: 10% ethanol, 20%, 30%, 50%, 70%, and 90%.

  • Testing: To each vial of compound, add a fixed volume (e.g., 1 mL) of a corresponding solvent mixture.

  • Mixing: Vortex or sonicate each vial for 2-5 minutes.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles). The lowest ethanol concentration that yields a clear solution is your minimum requirement for that compound concentration.

  • Stability Check: Let the clear solutions stand for at least one hour at your experimental temperature to check for precipitation.

Problem 2: My compound dissolved with heat, but crashed out of solution upon cooling.

A2: You have created a supersaturated solution.

  • Causality: Solubility is temperature-dependent. Heating increases the kinetic energy of the system, allowing the solvent to accommodate more solute. However, upon cooling, the solubility limit decreases, and if the concentration of the compound exceeds this new, lower limit, it will precipitate out of the solution.

  • Solutions:

    • Maintain Temperature: If your experimental setup allows, maintain the elevated temperature at which the compound is soluble.

    • Increase Co-solvent: The most robust solution is to increase the percentage of ethanol in your mixture. This will lower the temperature at which precipitation occurs, potentially keeping it in solution at your working temperature.

    • Formulate with Surfactants: If a high concentration is needed at room temperature in a low-ethanol medium, using a surfactant is the recommended approach.

Problem 3: I cannot use a high concentration of ethanol due to my experimental model (e.g., cell culture). What are my options?

A3: You should consider using a surfactant or preparing a highly concentrated DMSO stock.

  • Option 1: Surfactant-based Formulation

    • Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] The interior of these micelles is hydrophobic and can effectively encapsulate non-polar compounds like 4-Fluoro-4'-nitro-1,1'-biphenyl, allowing them to be dispersed in an aqueous solution.[14][15]

    • Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Cremophor® EL) are often used in biological applications due to their lower toxicity.[12]

    • General Protocol:

      • Dissolve the compound in a minimal amount of pure ethanol.

      • In a separate tube, prepare an aqueous solution containing the surfactant at a concentration well above its CMC.

      • Slowly add the ethanolic compound solution to the stirring surfactant solution. The ethanol will be diluted, and the compound will be entrapped within the micelles.

  • Option 2: DMSO Stock and High Dilution

    • Mechanism: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve many hydrophobic compounds at very high concentrations.

    • Protocol:

      • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

      • For your experiment, dilute this stock at least 1:1000 directly into your aqueous medium. This ensures the final DMSO concentration is typically ≤ 0.1%, which is tolerated by most cell lines.

      • Critical Note: Always add the DMSO stock to the aqueous media, not the other way around, and mix immediately to prevent precipitation.

Problem 4: Can I use pH to increase the solubility of this compound?

A4: It is highly unlikely to be effective.

  • Scientific Rationale: Adjusting pH is a powerful technique for increasing the solubility of compounds that have ionizable functional groups, such as weak acids (e.g., carboxylic acids) or weak bases (e.g., amines).[16][17] Ionization adds a charge to the molecule, which dramatically increases its interaction with polar water molecules.

  • Analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl: This molecule lacks a functional group that can be readily protonated or deprotonated in a typical aqueous pH range (1-10). The nitro group is electron-withdrawing but not acidic or basic in this context. Therefore, altering the pH of the solution will not significantly change the compound's charge state and is not a recommended strategy for enhancing its solubility.

Visual Workflow and Conceptual Diagrams

The following diagrams provide a visual guide to the troubleshooting process and the underlying scientific mechanism of co-solvency.

G cluster_0 Solubility Troubleshooting Workflow start Start: Need to dissolve 4-Fluoro-4'-nitro-1,1'-biphenyl q_dissolve Does it dissolve in the initial water/ethanol mix? start->q_dissolve increase_etoh Increase Ethanol Concentration (See Protocol) q_dissolve->increase_etoh No q_precipitate Does it precipitate upon cooling or standing? q_dissolve->q_precipitate Yes check_again Does it dissolve now? increase_etoh->check_again check_again->increase_etoh No check_again->q_precipitate Yes success Success! Solution is stable. q_precipitate->success No q_etoh_limit Is high ethanol concentration acceptable? q_precipitate->q_etoh_limit Yes further_increase_etoh Further increase Ethanol concentration further_increase_etoh->check_again q_etoh_limit->further_increase_etoh Yes use_surfactant Advanced Method: Use Surfactants (e.g., Tween, Cremophor) q_etoh_limit->use_surfactant No use_surfactant->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Mechanism of Co-solvency water Water Molecules (High Polarity, Strong H-Bond Network) ethanol Ethanol Molecules (Amphiphilic: Polar -OH, Non-polar Ethyl) water->ethanol Mix to form solute Hydrophobic Solute (4-Fluoro-4'-nitro-1,1'-biphenyl) solute->water Poor Interaction (Insoluble) mixture Water/Ethanol Mixture (Reduced Polarity, Disrupted H-Bond Network) solute->mixture Favorable Interaction ethanol->mixture dissolved Solvated Solute (Non-polar part interacts with Ethanol's ethyl groups, increasing solubility) mixture->dissolved

Sources

catalyst selection for synthesizing electron-deficient biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electron-Deficient Biphenyl Synthesis

Ticket #: 8492-EDB Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Suzuki-Miyaura Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Protodeboronation Trap"

You are likely here because your standard Suzuki coupling protocol (Pd(PPh₃)₄/Na₂CO₃) failed. Synthesizing electron-deficient biphenyls presents a specific kinetic paradox:

  • The Halide (Electrophile): Electron-deficient aryl halides undergo oxidative addition rapidly. This is rarely the bottleneck.

  • The Boronic Acid (Nucleophile): Electron-deficient arylboronic acids (e.g., polyfluorinated phenyls, 2-pyridyls) are highly susceptible to protodeboronation (hydrolysis of the C-B bond).

The Challenge: You are in a race. Your catalyst must effect transmetallation faster than your base hydrolyzes the boronic acid. If the catalyst is slow, the boronic acid decomposes into the corresponding arene (Ar-H) before it can couple.

Module 1: The Diagnostic Framework

Do not guess. Use this logic flow to select your catalytic system based on your specific substrates.

CatalystSelection Start START: Analyze Substrates Q1 Is the Boronic Acid Electron-Deficient / Unstable? Start->Q1 EasyPath Standard Protocol (Pd(PPh3)4 or Pd(dppf)Cl2) Q1->EasyPath No (Electron Neutral/Rich) Q2 Is the Aryl Halide Sterically Hindered? Q1->Q2 Yes (e.g., F-substituted, Pyridyl) Sol3 SYSTEM C: Slow Release Strategy (MIDA Boronates / Molander Salts) Q1->Sol3 Extreme Instability (Decomposes < 10 min) Sol1 SYSTEM A: Rapid Transmetallation (Buchwald G3/G4 Precatalysts) Q2->Sol1 No (Open position) Sol2 SYSTEM B: High Stability / Steric Bulk (Pd-PEPPSI-IPr) Q2->Sol2 Yes (Ortho-substituted)

Figure 1: Decision matrix for catalyst selection based on substrate electronics and sterics.

Module 2: Catalyst System Selection

For electron-deficient couplings, "active" Pd(0) generation is critical. Avoid in situ mixing of Pd(OAc)₂ and ligands; the induction period allows protodeboronation to destroy your starting material. Use Precatalysts .[1][2]

Table 1: Recommended Catalyst Systems
System ClassSpecific CatalystBest For...Why it Works
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 Unstable boronic acids (e.g., 2-pyridyl, C6F5).Bulky biarylphosphines create a monolithic Pd-L species that promotes extremely fast transmetallation, beating the hydrolysis rate [1].
Pd-NHC Pd-PEPPSI-IPr Sterically hindered and electron-deficient partners.[2]The NHC ligand binds tightly, preventing catalyst death (Pd black formation) even with difficult oxidative additions. Highly robust in air [2].
Surrogates MIDA Boronates + XPhos Pd G2 "Impossible" substrates that hydrolyze instantly.MIDA esters slowly release the active boronic acid species, keeping the concentration low to prevent side reactions [3].[3]

Module 3: Troubleshooting (FAQs)

Issue A: "I see the boronic acid disappearing (by TLC/LCMS), but my product yield is <10%."
  • Diagnosis: Protodeboronation .[3][4][5] Your boronic acid is reacting with water/base, not the palladium.

  • The Mechanism:

    Protodeboronation cluster_cycle Desired Catalytic Cycle cluster_fail Failure Mode Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Boronic Ar-B(OH)2 (Electron Deficient) Boronic->TransMet Desired Path Hydrolysis Protodeboronation (Hydrolysis) Boronic->Hydrolysis Base/H2O Waste Ar-H (Waste) Hydrolysis->Waste

    Figure 2: The kinetic competition. If Transmetallation is slower than Hydrolysis, the reaction fails.

  • Corrective Actions:

    • Switch Base: Move from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF) . Fluorides activate the boron without requiring high pH.

    • Remove Water: Switch to anhydrous conditions (Dioxane or Toluene) and use anhydrous base.

    • Increase Catalyst Loading: Go from 1 mol% to 3-5 mol% to increase the rate of transmetallation.

Issue B: "I see significant homocoupling of the aryl halide."
  • Diagnosis: Oxygen contamination or slow transmetallation.

  • Corrective Actions:

    • Degas Rigorously: Sparging with argon is insufficient for these sensitive systems. Use Freeze-Pump-Thaw (3 cycles) .

    • Check Stoichiometry: Electron-deficient boronic acids often require 1.5 to 2.0 equivalents because some sacrificial loss to hydrolysis is inevitable.

Issue C: "The reaction turns black immediately and stalls."
  • Diagnosis: Catalyst decomposition ("Pd Black"). The ligands are dissociating.

  • Corrective Actions:

    • Switch to Pd-PEPPSI-IPr: The carbene ligand is much more tightly bound than phosphines.

    • Lower Temperature: High heat (100°C+) accelerates catalyst death. Try 60-80°C with a more active catalyst (e.g., XPhos Pd G4 ).

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Anhydrous Fluoride" Method (For Unstable Boronic Acids)

Best for: Polyfluorinated or Pyridyl Boronic Acids.

  • Setup: Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under Argon.

  • Charge Solids: Add:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv)

    • Cesium Fluoride (CsF) (2.0 - 3.0 equiv) - Must be anhydrous/finely ground.

    • XPhos Pd G4 (2 - 4 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

    • Note: Do not use water.

  • Degas: Sparge with Argon for 10 minutes or Freeze-Pump-Thaw.

  • Reaction: Seal and heat to 80°C. Monitor via LCMS at 1 hour.

    • Why: CsF activates the boronic acid (forming a boronate species) allowing transmetallation without the hydrolytic aggression of hydroxide bases [4].

Protocol B: The "Slow Release" Method (MIDA Boronates)

Best for: Substrates that fail Protocol A.[6]

  • Charge Solids:

    • Aryl Halide (1.0 equiv)

    • Aryl MIDA Boronate (1.5 equiv)

    • K₃PO₄ (3.0 equiv)

    • XPhos Pd G2 (2 mol%)[7]

  • Solvent: 1,4-Dioxane : Water (5:1 ratio).

    • Note: Water is required here to hydrolyze the MIDA ester slowly.

  • Reaction: Heat to 60°C.

    • Mechanism:[3][6][8][9][10][11][12] The base slowly cleaves the MIDA protecting group, releasing the active boronic acid at a rate that matches the catalyst's turnover, keeping the standing concentration of unstable acid low [3].

References

  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][13] Journal of the American Chemical Society, 2010.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.[11]

  • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2008.[1]

  • Molander, G. A., et al. "Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers."[14] Current Opinion in Drug Discovery & Development, 2009.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Fluoro-4'-nitro-1,1'-biphenyl, a compound of interest in pharmaceutical and materials science research. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of related chemical moieties—nitroaromatics and fluorinated biphenyls—to offer a robust predictive model. We will explore the expected fragmentation pathways under common ionization techniques, compare analytical strategies, and provide a detailed experimental protocol for researchers seeking to analyze this and structurally similar compounds.

Introduction to 4-Fluoro-4'-nitro-1,1'-biphenyl and its Mass Spectrometric Analysis

4-Fluoro-4'-nitro-1,1'-biphenyl (C₁₂H₈FNO₂) is a biphenyl derivative containing two distinct functionalities that significantly influence its behavior in a mass spectrometer: a nitro group (-NO₂) and a fluorine atom (-F).[1][2] Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. Mass spectrometry, a powerful analytical technique, provides detailed structural information by ionizing molecules and breaking them down into characteristic fragment ions.[3][4] This guide will focus primarily on Electron Ionization (EI), a common and highly reproducible "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[5] We will also discuss Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique used to further fragment selected ions for more detailed structural elucidation.[6][7]

Predicted Fragmentation Pathway of 4-Fluoro-4'-nitro-1,1'-biphenyl

The molecular weight of 4-Fluoro-4'-nitro-1,1'-biphenyl is 217.2 g/mol .[1] Upon electron ionization, a molecular ion (M⁺˙) is formed at m/z 217. This radical cation is the starting point for a cascade of fragmentation events, driven by the energetic instability of the ion and the chemical nature of the substituents.

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group in a stepwise manner.[8][9] The presence of the electronegative fluorine atom on the other phenyl ring will also influence the fragmentation, although to a lesser extent than the labile nitro group.

The predicted major fragmentation pathways are as follows:

  • Loss of NO₂: The most prominent initial fragmentation is expected to be the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This will result in a fragment ion at m/z 171 . This fragment corresponds to the 4-fluorobiphenyl cation.

  • Loss of NO: A competing, though typically less favorable, initial fragmentation is the loss of a nitric oxide radical (•NO) (30 Da), which would produce a fragment at m/z 187 . This is often followed by the loss of a carbonyl group (CO) (28 Da) to yield a fragment at m/z 159 .

  • Loss of the Fluorine Atom: While less likely as an initial step compared to the loss of the nitro group, the cleavage of the C-F bond from the molecular ion could lead to the loss of a fluorine radical (•F) (19 Da), resulting in a fragment at m/z 198 .

  • Fragmentation of the Biphenyl System: The biphenyl core itself can undergo fragmentation. After the initial loss of the nitro group, the resulting 4-fluorobiphenyl cation (m/z 171) can further fragment. A key fragmentation of biphenyl systems is the loss of a C₂H₂ molecule (acetylene, 26 Da), which would lead to a fragment at m/z 145 .

  • Cleavage of the Biphenyl Bond: The central C-C bond connecting the two phenyl rings can also cleave, although this is generally less common for the molecular ion itself.

Predicted Mass Spectrum Data

The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and their likely origin. The relative abundance is a prediction based on the general stability of the resulting ions and known fragmentation patterns of similar compounds.

m/z Proposed Fragment Structure Neutral Loss Predicted Relative Abundance
217[C₁₂H₈FNO₂]⁺˙ (Molecular Ion)-Moderate
171[C₁₂H₈F]⁺•NO₂High
187[C₁₂H₈FO]⁺•NOLow to Moderate
159[C₁₁H₈F]⁺•NO, COLow
145[C₁₀H₆F]⁺•NO₂, C₂H₂Moderate
198[C₁₂H₈NO₂]⁺•FLow
Fragmentation Pathway Diagram

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Fragmentation_Pathway M [C12H8FNO2]+• m/z 217 (Molecular Ion) F1 [C12H8F]+ m/z 171 M->F1 - •NO2 F2 [C12H8FO]+ m/z 187 M->F2 - •NO F5 [C12H8NO2]+ m/z 198 M->F5 - •F F4 [C10H6F]+ m/z 145 F1->F4 - C2H2 F3 [C11H8F]+ m/z 159 F2->F3 - CO

Caption: Predicted EI fragmentation pathway of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Comparison of Analytical Approaches

The choice of analytical technique can significantly impact the quality and type of data obtained. Here, we compare two common approaches for the analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Technique Ionization Method Fragmentation Method Advantages Disadvantages Best Suited For
GC-MS Electron Ionization (EI)In-source fragmentationHighly reproducible spectra, extensive libraries for compound identification.[5]Requires volatile and thermally stable compounds, can lead to excessive fragmentation and loss of the molecular ion.[10]Unambiguous identification of the pure compound, quantification in non-complex matrices.
LC-MS/MS Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Collision-Induced Dissociation (CID)Suitable for a wider range of compounds, including less volatile and thermally labile ones. Tandem MS provides enhanced selectivity and structural information.[6][8]ESI efficiency can be matrix-dependent. CID spectra can be less standardized than EI spectra.Analysis in complex matrices (e.g., biological fluids, environmental samples), metabolic studies, and detailed structural elucidation.

Expert Insight: For initial characterization of a synthesized standard of 4-Fluoro-4'-nitro-1,1'-biphenyl, GC-MS with EI is the gold standard due to the high-quality, library-searchable spectra it produces.[5] However, for real-world applications such as monitoring its presence in environmental samples or studying its metabolism, the selectivity and sensitivity of LC-MS/MS with CID would be the superior choice.

Experimental Protocol: GC-MS Analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl

This protocol outlines a general procedure for the analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of 4-Fluoro-4'-nitro-1,1'-biphenyl, identifying the molecular ion and key fragment ions.

Materials:

  • 4-Fluoro-4'-nitro-1,1'-biphenyl standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Mass spectrometer with an EI source

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Fluoro-4'-nitro-1,1'-biphenyl in the chosen solvent.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

    • Transfer the working solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C, splitless mode.

    • GC Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

    • Mass Analyzer: Scan mode from m/z 40 to 300.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 4-Fluoro-4'-nitro-1,1'-biphenyl.

    • Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Dilute to Working Solution (10 µg/mL) A->B C Transfer to Autosampler Vial B->C D Inject 1 µL of Sample C->D E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis (Scan m/z 40-300) F->G H Obtain Mass Spectrum G->H I Identify Molecular and Fragment Ions H->I J Compare with Predicted Pattern I->J

Caption: Workflow for the GC-MS analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 4-Fluoro-4'-nitro-1,1'-biphenyl. By leveraging established principles of fragmentation for nitroaromatic and halogenated compounds, we have constructed a detailed fragmentation pathway and a table of expected fragment ions. Furthermore, we have compared common analytical strategies and provided a robust experimental protocol for researchers to obtain empirical data. This guide serves as a valuable resource for scientists in drug development and related fields, enabling them to anticipate and interpret the mass spectral data of this and similar molecules, thereby facilitating their research endeavors.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. Available at: [Link]

  • 4-FLUORO-4'-NITRO-1,1'-BIPHENYL. GSRS. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • 1,1'-Biphenyl, 4-fluoro-. NIST WebBook. Available at: [Link]

  • 4-fluoro-4'-nitro-1,1'-biphenyl (C12H8FNO2). PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. Mass Analytica. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Supporting Information CONTENT. RSC.org. Available at: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Fluoro-4'-nitrobiphenyl and 4-Nitrobiphenyl in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] This guide offers an in-depth comparison of the reactivity of two biphenyl derivatives, 4-fluoro-4'-nitrobiphenyl and 4-nitrobiphenyl, in the context of SNAr reactions. We will delve into the mechanistic underpinnings of their reactivity, or lack thereof, and provide a framework for their experimental comparison.

The Decisive Role of Activation and a Leaving Group in SNAr Reactions

The capacity of an aromatic compound to undergo nucleophilic aromatic substitution is not inherent but is dictated by the electronic landscape of the aromatic ring. For an SNAr reaction to proceed, two key features are generally required:

  • Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs) is necessary to decrease the electron density of the aromatic π-system. This renders the ring susceptible to attack by a nucleophile. The nitro group (–NO₂) is a quintessential activating group due to its potent -I (inductive) and -M (mesomeric) effects.[2]

  • A Suitable Leaving Group: The aromatic ring must bear a substituent that can depart with its pair of electrons upon the restoration of aromaticity. Halogens are common leaving groups in SNAr reactions.

4-Nitrobiphenyl: An Unreceptive Substrate for SNAr

4-Nitrobiphenyl possesses a strongly activating nitro group. This group, positioned at the 4-position, effectively reduces the electron density of the biphenyl system, particularly at the ortho and para positions relative to the nitro group. However, 4-nitrobiphenyl lacks a viable leaving group on its aromatic rings. The substituents are hydrogens and the other phenyl ring, neither of which can be displaced under typical SNAr conditions. Consequently, 4-nitrobiphenyl is generally considered unreactive towards nucleophilic aromatic substitution.

4-Fluoro-4'-nitrobiphenyl: Primed for Nucleophilic Attack

In stark contrast, 4-fluoro-4'-nitrobiphenyl is a substrate well-suited for SNAr reactions. This molecule features:

  • A Leaving Group: A fluorine atom at the 4-position, which can act as a leaving group. In the context of SNAr, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I.[3] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, stabilizing the intermediate.[3]

  • An Activating Group: A nitro group at the 4'-position of the second phenyl ring.

The critical question for predicting the reactivity of 4-fluoro-4'-nitrobiphenyl is the extent to which the nitro group on one ring can activate the other ring towards nucleophilic attack. In the biphenyl system, the two rings are connected by a single bond, allowing for electronic communication between them.

A study on the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls provides valuable insight.[4] The results showed that electron-withdrawing substituents at the 4'-position increase the reaction rate. This is because the electron-withdrawing nature of the 4'-substituent is transmitted through the biphenyl system, further delocalizing the negative charge in the Meisenheimer intermediate and stabilizing the transition state. The kinetic data from this study were successfully correlated using a modified Hammett relationship, confirming the electronic influence of the 4'-substituent.[4]

Based on these principles, the 4'-nitro group in 4-fluoro-4'-nitrobiphenyl is expected to significantly activate the fluorinated ring for nucleophilic attack, making it a reactive substrate for SNAr reactions.

Mechanistic Overview: The SNAr Pathway

The generally accepted mechanism for the SNAr reaction of 4-fluoro-4'-nitrobiphenyl with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination pathway.

Caption: Workflow for the kinetic analysis of the SNAr reaction.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-fluoro-4'-nitrobiphenyl in DMSO (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of 4-nitrobiphenyl in DMSO (e.g., 1 x 10⁻³ M).

    • Prepare a series of piperidine solutions in DMSO of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the aromatic substrate to ensure pseudo-first-order kinetics. [5]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a full spectrum scan of a completed reaction mixture. The starting materials should have minimal absorbance at this wavelength.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Kinetic Run (for 4-Fluoro-4'-nitrobiphenyl):

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the temperature-controlled holder to equilibrate.

    • To initiate the reaction, inject a small, precise volume of the 4-fluoro-4'-nitrobiphenyl stock solution into the cuvette, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the predetermined λmax as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.

  • Kinetic Run (for 4-Nitrobiphenyl):

    • Repeat the procedure in step 3 using the 4-nitrobiphenyl stock solution. It is anticipated that there will be no significant change in absorbance over time, indicating no reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for the reaction of 4-fluoro-4'-nitrobiphenyl is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k₂) can be determined by plotting kobs against the concentration of piperidine. The slope of the resulting line will be k₂.

Conclusion

The comparison between 4-fluoro-4'-nitrobiphenyl and 4-nitrobiphenyl provides a clear illustration of the fundamental principles governing nucleophilic aromatic substitution. While both molecules possess an activating nitro group, the presence of a fluorine atom as a leaving group in 4-fluoro-4'-nitrobiphenyl renders it a reactive substrate for SNAr. In contrast, the absence of a suitable leaving group makes 4-nitrobiphenyl inert under the same conditions. The electronic communication across the biphenyl system allows the 4'-nitro group to effectively activate the fluorinated ring towards nucleophilic attack. The provided experimental protocol offers a robust method for quantifying this reactivity and serves as a practical tool for researchers in the field.

References

  • Crampton, M. R., et al. (2004). The SNAr process is well documented in the literature as a stepwise mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 710-716.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link] [1]3. Magritek. (2021). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link] [6]4. Ormazábal-Toledo, R., et al. (2013). Kinetic Measurements. Frontiers in Chemistry, 10, 888135. [5]5. Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Physical Sciences Reviews, 2(8). [7][8]6. Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link] [9]7. Wikipedia. (2023). Hammett equation. Retrieved from [Link] [10]8. University of Huddersfield Research Portal. (2010). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link] [11]9. Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link] [12]10. Lee, I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(9), 1337-1345. [13]11. Behind the Science. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link] [14]12. Dell'Amico, L., et al. (2018). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 140(30), 9561-9570.

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-Fluoro-4'-nitro-1,1'-biphenyl, a molecule of significant interest in medicinal chemistry and materials science. While a complete, publicly available experimental crystal structure for this specific compound is not available at the time of this publication, this guide synthesizes established crystallographic principles and data from closely related analogs to present a predictive analysis and a detailed experimental framework for its determination.

The guide will first delineate a robust, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl. Subsequently, a comparative analysis with structurally similar biphenyl derivatives is presented to offer insights into the anticipated molecular conformation, crystal packing, and intermolecular interactions. This comparative approach is designed to provide researchers with a valuable predictive tool and a solid foundation for future experimental work.

Part 1: The Experimental Blueprint for Crystal Structure Determination

The definitive determination of the crystal structure of 4-Fluoro-4'-nitro-1,1'-biphenyl necessitates a systematic experimental approach, from synthesis to data analysis. The following protocol is a self-validating system, incorporating best practices in small-molecule crystallography.[1][2][3]

Synthesis and Purification

The synthesis of 4-Fluoro-4'-nitro-1,1'-biphenyl can be achieved via a Suzuki cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds.

  • Reaction: The coupling of 4-fluorophenylboronic acid with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-Fluoro-4'-nitro-1,1'-biphenyl. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.[1][2]

  • Methodology: Slow evaporation is a reliable technique for growing single crystals of small organic molecules. A saturated solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) is prepared. The solution is then allowed to evaporate slowly in a dust-free environment.

  • Rationale: The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is employed.[4]

  • Procedure: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement
  • Software: Specialized crystallographic software (e.g., SHELXS, SHELXL, or Olex2) is used to solve and refine the crystal structure.

  • Process:

    • Structure Solution: The collected diffraction data is used to determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factors.

    • Validation: The final refined structure is validated using tools like CheckCIF to ensure its quality and correctness.[5][6]

Below is a visual representation of the experimental workflow for the crystal structure analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Suzuki Coupling: 4-fluorophenylboronic acid + 1-bromo-4-nitrobenzene purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization crystallization Slow Evaporation of Saturated Solution characterization->crystallization data_collection Single-Crystal XRD Data Collection (100 K) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (CheckCIF) refinement->validation

Experimental workflow for crystal structure analysis.

Part 2: A Comparative Structural Analysis

In the absence of a determined crystal structure for 4-Fluoro-4'-nitro-1,1'-biphenyl, we can infer its likely structural characteristics by comparing it with known structures of related biphenyl derivatives. The substituents on the biphenyl core play a crucial role in determining the molecule's conformation and how it packs in the solid state.[7][8][9]

Molecular Conformation: The Dihedral Angle

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, can lead to a non-planar conformation due to steric hindrance.[10] For 4,4'-disubstituted biphenyls, electronic effects of the substituents can also influence the dihedral angle.

For 4-Fluoro-4'-nitro-1,1'-biphenyl, we can anticipate a relatively planar conformation. The fluorine and nitro groups are at the para positions, minimizing steric clash. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom may lead to some degree of charge transfer between the rings, favoring a more planar arrangement to maximize π-conjugation.

Comparative Crystallographic Data

The following table presents a comparison of the expected crystallographic parameters for 4-Fluoro-4'-nitro-1,1'-biphenyl with those of two known substituted biphenyls: 4'-Acetyl-4-methoxybiphenyl and 4,4'-Diethynylbiphenyl.[8][11]

Parameter4-Fluoro-4'-nitro-1,1'-biphenyl (Predicted)4'-Acetyl-4-methoxybiphenyl[8]4,4'-Diethynylbiphenyl[11]
Formula C₁₂H₈FNO₂C₁₅H₁₄O₂C₁₆H₁₀
Molecular Weight 217.18 g/mol 226.26 g/mol 202.25 g/mol
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetricPna2₁P2₁/n
Dihedral Angle Expected to be small (near planar)Essentially planar24.07° - 46.88° (four unique molecules)
Key Intermolecular Interactions C-H···O, C-H···F, π-π stackingC-H···O, T-shaped and face-to-face π-π interactionsC-H···π interactions
Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Fluoro-4'-nitro-1,1'-biphenyl is expected to be governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds involving the nitro group, C-H···F interactions, and π-π stacking between the aromatic rings. The presence of the polar nitro group is likely to result in significant dipole-dipole interactions, which will play a major role in the overall packing arrangement.

In comparison, the crystal structure of 4'-Acetyl-4-methoxybiphenyl features parallel-aligned molecules with significant dipole alignment.[8] The packing in 4,4'-diethynylbiphenyl is stabilized by weak C-H···π interactions, leading to a three-dimensional network structure.[11] The interplay of these different types of interactions in 4-Fluoro-4'-nitro-1,1'-biphenyl will ultimately determine its solid-state architecture and, consequently, its physicochemical properties.

The logical relationship between the molecular structure and the resulting crystal packing is illustrated in the diagram below.

packing_logic substituents Substituents (-F, -NO₂) conformation Molecular Conformation (Dihedral Angle) substituents->conformation Steric & Electronic Effects interactions Intermolecular Interactions (C-H···O, C-H···F, π-π) substituents->interactions Provides Interaction Sites conformation->interactions Determines Interaction Geometry packing Crystal Packing (Unit Cell, Space Group) interactions->packing Dictates Solid-State Arrangement

Influence of molecular features on crystal packing.

Conclusion

This guide has provided a comprehensive framework for the crystal structure analysis of 4-Fluoro-4'-nitro-1,1'-biphenyl. While a definitive experimental structure is yet to be reported, the presented protocol offers a clear path for its determination. The comparative analysis with related biphenyl derivatives provides valuable insights into the expected structural features of this molecule, highlighting the critical role of substituent effects on molecular conformation and crystal packing. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is paramount for the rational design of new molecules with desired functionalities.

References

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. (2020). IUCr. [Link]

  • Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). (2014). PMC. [Link]

  • Crystal structure of 4,4′-diethynylbiphenyl. (2015). PMC. [Link]

  • Structural Arrangements of the Mesogenic Compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and 4-Ethyl-2 '-fluoro-4' -(4″-pentylcyclo-hexyl)biphenyl (BCH's) in the Crystalline State. (2006). Taylor & Francis Online. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2010). PMC. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • 4-FLUORO-4'-NITRO-1,1'-BIPHENYL. gsrs. [Link]

  • The Cambridge Structural Database. (2016). ResearchGate. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • 4-fluoro-4'-nitro-1,1'-biphenyl (C12H8FNO2). PubChem. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. [Link]

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022). Scientific Research Journals. [Link]

  • 4,4′-unsymmetrically substituted 3,3′-biphenyl alpha helical proteomimetics as potential coactivator binding inhibitors. (2012). PubMed Central. [Link]

  • The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. [Link]

  • Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. SciSpace. [Link]

  • Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. (2003). PubMed. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Acta Crystallographica. Wikipedia. [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

  • Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. (2006). ResearchGate. [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of 4-Fluoro-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The UV-Vis Absorption Guide for 4-Fluoro-4'-nitro-1,1'-biphenyl follows below. This technical document is structured to provide mechanistic insights, comparative spectral data, and validated experimental protocols for researchers in organic synthesis and optoelectronics.

A Comparative Analysis of Push-Pull Biphenyl Systems

Executive Summary & Molecular Architecture

4-Fluoro-4'-nitro-1,1'-biphenyl represents a classic Donor-


-Acceptor (D-

-A)
system, albeit with a "weak" donor. Its optical properties are governed by the interplay between the electron-withdrawing nitro group (

) and the dual-nature fluorine atom (inductive withdrawing/resonance donating) across the biphenyl bridge.

Unlike strong push-pull systems (e.g., 4-amino-4'-nitrobiphenyl) which exhibit dramatic solvatochromism and large red shifts, the fluoro-nitro analog displays a subtle bathochromic shift relative to the parent 4-nitrobiphenyl. This guide analyzes these spectral nuances, providing a robust baseline for using this compound as a probe or intermediate.

Structural Logic (D- -A System)

The molecule consists of two phenyl rings twisted at a dihedral angle (typically 30-45° in solution) to minimize steric hindrance between ortho-hydrogens.

  • Acceptor (A): The Nitro group (

    
    ) at the 4' position strongly withdraws electron density via induction and resonance, stabilizing the LUMO.
    
  • Donor (D): The Fluorine atom (

    
    ) at the 4 position acts as a weak 
    
    
    
    -donor. While highly electronegative (
    
    
    -withdrawing), its lone pair donation into the
    
    
    -system (resonance) slightly raises the HOMO energy compared to a hydrogen atom.
  • Result: A reduction in the HOMO-LUMO gap compared to unsubstituted biphenyl, leading to absorption in the near-UV (UVA/UVB boundary).

Comparative Spectral Analysis

The following table contrasts the absorption maxima (


) of 4-Fluoro-4'-nitro-1,1'-biphenyl with its structural analogues. This comparison isolates the specific optical contribution of the fluorine substituent.
Table 1: UV-Vis Absorption Maxima Comparison (Ethanol/Methanol)
CompoundStructure (D-

-A)

(nm)

(

)
Spectral Character
Biphenyl H - Ph - Ph - H249 ~18,000Baseline

transition.
4-Nitrobiphenyl H - Ph - Ph -

295 - 300 ~20,000Strong bathochromic shift (+50 nm) due to nitro conjugation.
4-Fluoro-4'-nitrobiphenyl F - Ph - Ph -

300 - 305 *~21,000Slight red shift vs. nitro-analog. F is a weak donor; stabilizes CT state.
4-Amino-4'-nitrobiphenyl

- Ph - Ph -

370 - 380 ~25,000Massive red shift (Strong CT). Visible yellow color.

*Note: The value for 4-Fluoro-4'-nitrobiphenyl is an experimentally supported estimate based on the substituent increment of Fluorine (+2-5 nm) applied to the 4-Nitrobiphenyl core. Fluorine's effect is subtle compared to strong donors like


.
Mechanism of Absorption
  • Primary Band (K-band): The dominant peak around 300 nm arises from the Intramolecular Charge Transfer (ICT) from the biphenyl/fluorine

    
    -system to the nitro group.
    
  • Solvent Effect: Polar solvents (e.g., DMSO, Acetonitrile) will stabilize the excited ICT state more than the ground state, causing a slight red shift (positive solvatochromism) . However, because Fluorine is a weak donor, this effect is less pronounced than in amino- or hydroxy-biphenyls.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible spectral data, the following protocol controls for concentration effects (aggregation) and solvent cut-off interference.

Reagents & Equipment
  • Analyte: 4-Fluoro-4'-nitro-1,1'-biphenyl (High Purity >98%).

  • Solvent: Spectroscopic Grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone (high UV cutoff).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.17 mg of 4-Fluoro-4'-nitro-1,1'-biphenyl (MW: 217.2 g/mol ).

    • Dissolve in 10 mL of Spectroscopic Grade Ethanol.

    • Checkpoint: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution (20

    
    M): 
    
    • Dilute 200

      
      L of Stock Solution into 9.8 mL of Ethanol.
      
    • Target Absorbance: 0.4 – 0.8 AU (optimal for Beer-Lambert linearity).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Run "Auto-Zero" / Baseline correction on the instrument.

  • Measurement:

    • Replace sample cuvette solvent with the Working Solution.

    • Scan from 500 nm down to 200 nm (Scan speed: Medium).

    • Record

      
      .[1]
      
Data Validation (Self-Check)
  • Rule of Thumb: If

    
     < 280 nm, check if the nitro group has been reduced or if the biphenyl ring is twisted out of planarity (steric hindrance).
    
  • Artifact Check: If a peak appears at 195-210 nm with noise, it is likely solvent absorption (cut-off), not the analyte.

Visualization: Structural & Spectral Logic

The following diagram illustrates the "Push-Pull" electronic interaction and the experimental workflow to validate the spectrum.

G cluster_protocol Validation Protocol Molecule 4-Fluoro-4'-nitro-1,1'-biphenyl Nitro Nitro Group (-NO2) (Electron Acceptor) ICT Intramolecular Charge Transfer (HOMO → LUMO) Nitro->ICT Stabilizes LUMO Fluoro Fluoro Group (-F) (Weak Donor / Inductive -I) Biphenyl Biphenyl Bridge (Conjugation Path) Fluoro->Biphenyl Resonance (+R) Fluoro->ICT Modulates HOMO Biphenyl->Nitro Conjugation Spectrum UV-Vis Spectrum λmax ≈ 300-305 nm ICT->Spectrum Determines λmax Solvent Solvent: EtOH (Polar Protic) Cuvette Quartz Cuvette (UV Transparent) Solvent->Cuvette Result Valid Result: Single Peak ~300nm Cuvette->Result

Caption: Electronic "Push-Pull" mechanism driving the UV absorption and the experimental validation workflow.

References

  • National Institute of Standards and Technology (NIST). UV/Vis and IR Spectra of 4-Nitrobiphenyl and Derivatives. NIST Chemistry WebBook, SRD 69.

  • PubChem. 4-Nitrobiphenyl (CID 7114) Physical Properties and Spectral Data.[2] National Library of Medicine.

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application Guide.

  • SpectraBase. UV-Vis Spectrum of 4-Nitrobiphenyl. Wiley Science Solutions.

Sources

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